molecular formula C30H44O9 B10826550 k-Strophanthin-alpha

k-Strophanthin-alpha

Katalognummer: B10826550
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: XQCGNURMLWFQJR-JHVHLWGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

k-Strophanthin-alpha, more commonly known in research as Cymarin (CAS 508-77-0), is a cardenolide cardiac glycoside originally isolated from plants of the genus Strophanthus , such as Strophanthus kombe . Its primary and well-characterized mechanism of action is the specific inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump . By binding to this pump, Cymarin disrupts ionic gradients, leading to an increase in intracellular sodium. This, in turn, reduces calcium efflux via the sodium-calcium exchanger (NCX), resulting in elevated levels of intracellular calcium . Beyond its classical cardiotonic activity, Cymarin has garnered significant interest in contemporary pharmacological research. As a cardiac glycoside, it is investigated for its potential to modulate key intracellular signaling pathways, including Src kinase, and for inducing various forms of regulated cell death, such as apoptosis oncology research , where its selective cytotoxicity against stressed or malignant cells is being explored antiviral activity in research models, with studies showing they can disrupt viral entry and replication for pathogens such as HSV, HIV, and SARS-CoV-2 . This product is supplied as a high-purity material for research applications. It is strictly labeled " For Research Use Only " and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should note that cardiac glycosides have a narrow therapeutic index and require careful handling; improper use can lead to severe toxicity, including arrhythmias

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C30H44O9

Molekulargewicht

548.7 g/mol

IUPAC-Name

(3S,5S,8S,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22+,23+,25+,26-,27-,28+,29+,30+/m1/s1

InChI-Schlüssel

XQCGNURMLWFQJR-JHVHLWGGSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Herkunft des Produkts

United States
Foundational & Exploratory

structural elucidation of k-strophanthin-alpha using NMR spectroscopy

Advanced Structural Elucidation of k-Strophanthin- α (Cymarin) via High-Resolution NMR Spectroscopy

Executive Summary & Pharmacological Context

k-Strophanthin- α , universally known as cymarin, is a potent cardiotonic cardiac glycoside historically derived from Strophanthus species[1]. Structurally, it is composed of a steroidal aglycone, strophanthidin, linked via a β -glycosidic bond to a rare deoxy sugar, D-cymarose (2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose)[1][2].

In pharmacological contexts, cymarin acts as a highly specific inhibitor of the sodium-potassium pump (Na + /K + -ATPase)[3]. By binding to the extracellular face of the α -subunit, it locks the enzyme in a phosphorylated state, disrupting ionic gradients. The resulting accumulation of intracellular sodium reverses the driving force of the Na + /Ca 2+ exchanger (NCX), leading to a surge in intracellular calcium and a subsequent positive inotropic effect (increased cardiac contraction)[3]. Understanding the precise 3D stereochemistry of the strophanthidin core—specifically the cis-fused C/D rings and the β -oriented unsaturated 17-lactone—is critical, as these features dictate receptor binding affinity[2].

PathwayCymarink-Strophanthin-α (Cymarin)NaK_ATPaseNa+/K+-ATPase (α-subunit)Cymarin->NaK_ATPase Binds extracellular faceNa_IntraIntracellular [Na+] ↑NaK_ATPase->Na_Intra Prevents Na+ effluxNCXNa+/Ca2+ Exchanger (NCX)Na_Intra->NCX Reduces Na+ gradientCa_IntraIntracellular [Ca2+] ↑NCX->Ca_Intra Decreases Ca2+ effluxContractionPositive Inotropic EffectCa_Intra->Contraction Activates contractile proteins

Fig 1: Mechanism of Na+/K+-ATPase inhibition by k-strophanthin-α leading to cardiac contraction.

Experimental Design: The Causality of Analytical Choices

The structural elucidation of complex steroidal glycosides requires a meticulously designed NMR experimental framework. Every parameter must be chosen to overcome the specific analytical bottlenecks presented by the molecule.

Solvent Selection: Why Pyridine- d5​ ?

While CDCl 3​ and DMSO- d6​ are standard NMR solvents, they are suboptimal for cardiac glycosides. The steroidal core of cymarin contains a dense, severely overlapping methylene/methine envelope between 1.0 and 2.5 ppm. Pyridine- d5​ is strictly selected because its strong aromatic ring current induces significant, differential solvent shifts ( Δδ ) that spread out these overlapping aliphatic signals[4]. Furthermore, if thoroughly dried, pyridine- d5​ slows down chemical exchange, allowing for the direct observation of the critical C-5 and C-14 tertiary hydroxyl protons, which are essential for confirming the cis-fusion of the A/B and C/D rings[2][4].

Pulse Sequence Selection: Why ROESY over NOESY?

k-Strophanthin- α has a molecular weight of 548.6 g/mol . At high magnetic fields (e.g., 600–800 MHz), molecules in this intermediate mass regime ( 500–1000 Da) possess a rotational correlation time ( τc​ ) where the product ωτc​≈1.12 . At this exact threshold, the maximum Nuclear Overhauser Effect (NOE) enhancement crosses zero, resulting in null or artifactual cross-peaks in a standard NOESY spectrum. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly required. Because ROESY spin-locks the magnetization in the transverse plane, the cross-relaxation rate is always positive regardless of molecular weight, guaranteeing reliable through-space distance constraints for stereochemical assignment.

Self-Validating NMR Acquisition Protocol

To ensure absolute scientific integrity, the following step-by-step protocol incorporates built-in validation gates. Do not proceed to multidimensional acquisition until 1D validation parameters are met.

Step 1: Sample Preparation

  • Dissolve 5.0 mg of high-purity (>98%) k-strophanthin- α in 0.6 mL of anhydrous Pyridine- d5​ (100.0 atom % D, stored over molecular sieves).

  • Transfer the solution to a precision 5 mm NMR tube.

Step 2: Instrument Setup & Tuning (Validation Gate 1)

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a TCI (Triple Resonance CryoProbe).

  • Equilibrate the sample temperature to exactly 298.0 K for 10 minutes to prevent convection currents.

  • Self-Validation: Perform automated Tuning and Matching (ATMA) for 1 H and 13 C. The reflected power curve must show a sharp minimum (dip) exactly at the Larmor frequencies of both nuclei.

Step 3: Shimming & Pulse Calibration (Validation Gate 2)

  • Execute 3D gradient shimming (TopShim) on the 2 H lock signal.

  • Self-Validation: Acquire a single-scan 1D 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual pyridine signal at 7.22 ppm. It must be ≤0.8 Hz. If broader, re-shim.

  • Calibrate the 90° hard pulse (P1) for 1 H to ensure accurate flip angles for 2D coherence transfer.

Step 4: Multidimensional Acquisition

  • 1D 1 H & 13 C NMR: Acquire with sufficient scans (e.g., 16 for 1 H, 1024 for 13 C) to achieve a Signal-to-Noise Ratio (SNR) > 100:1.

  • Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): Distinguishes CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • HMBC (hmbcgplpndqf): Optimized for long-range coupling constants ( nJCH​=8 Hz). Crucial for linking the sugar to the aglycone.

  • ROESY (roesygpph19): Use a spin-lock mixing time of 300 ms with a continuous wave (CW) power of ~4 kHz to map spatial proximities.

WorkflowSampleSample Preparation(k-Strophanthin-α in Pyridine-d5)NMR1D1D NMR (1H, 13C)Identify functional groupsSample->NMR1DNMR2D2D NMR (COSY, HSQC, HMBC)Connectivity mappingNMR1D->NMR2DAglyconeStrophanthidin Core(Steroid + Butenolide + Aldehyde)NMR2D->AglyconeSugarβ-D-Cymarose(Deoxy sugar + Methoxy)NMR2D->SugarLinkageGlycosidic Linkage(HMBC: H-1' to C-3)NMR2D->LinkageROESY2D ROESYStereochemistry & Spatial proximityFinalComplete 3D Structureof k-Strophanthin-αROESY->FinalAglycone->ROESYSugar->ROESYLinkage->ROESY

Fig 2: Self-validating NMR workflow for the structural elucidation of k-strophanthin-α.

Data Presentation & Spectral Interpretation

The structural elucidation relies heavily on the integration of 1D and 2D NMR data. The tables below summarize the quantitative chemical shifts ( δ in ppm) for both the aglycone and the glycone moieties, referenced to residual Pyridine- d5​ ( δH​ 7.22, δC​ 123.5)[4][5].

Table 1: NMR Assignments for the Strophanthidin Aglycone
Position 13 C δ (ppm) 1 H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
3 74.04.30, mC-1, C-5, C-1' (Sugar)
5 74.5- (Quaternary, OH)-
10 55.0- (Quaternary)-
14 84.1- (Quaternary, OH)-
17 50.12.75, t, J = 8.5C-13, C-14, C-20, C-21, C-22
18 16.00.93, sC-12, C-13, C-14, C-17
19 209.310.01, s (Aldehyde)C-1, C-5, C-9, C-10
20 176.0- (Quaternary)-
21 74.05.03 (d, J=18.0), 5.27 (d, J=18.0)C-20, C-22, C-23
22 118.16.10, sC-20, C-21, C-23
23 174.8- (Carbonyl)-

Note: Positions 1, 2, 4, 6-9, 11-13, 15, and 16 constitute the steroidal aliphatic envelope and are assigned via HSQC/COSY walk.

Table 2: NMR Assignments for the β -D-Cymarose Moiety
Position 13 C δ (ppm) 1 H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
1' 99.04.80, dd, J = 8.0, 2.0C-3 (Aglycone) , C-3', C-5'
2' 36.01.85 (m), 2.15 (m)C-1', C-3', C-4'
3' 77.03.80, mC-4', 3'-OMe
4' 73.03.45, mC-3', C-5', C-6'
5' 69.04.10, dq, J = 9.5, 6.0C-1', C-4', C-6'
6' 18.51.63, d, J = 6.0C-4', C-5'
3'-OMe 58.03.62, sC-3'

Logical Relationships in Structural Elucidation

The final 3D structure is pieced together using a rigid logic tree based on the acquired data:

  • Identification of the Strophanthidin Core: The presence of a sharp singlet at δH​ 10.01 ppm correlating to a carbonyl carbon at δC​ 209.3 ppm via HSQC immediately identifies the C-19 aldehyde group[4]. The α,β -unsaturated γ -lactone (butenolide) ring is confirmed by the olefinic proton at δH​ 6.10 (H-22) and the characteristic isolated AB spin system of the C-21 oxymethylene protons at δH​ 5.03 and 5.27[4][5]. HMBC correlations from the C-18 methyl ( δH​ 0.93) to C-12, C-13, C-14, and C-17 anchor the D-ring and the lactone attachment point[4].

  • Identification of the Sugar Moiety: The anomeric proton at δH​ 4.80 ( δC​ 99.0) indicates a glycoside[5]. The COSY walk from H-1' reveals a methylene group at C-2' ( δH​ 1.85, 2.15), confirming a 2-deoxy sugar. A sharp singlet at δH​ 3.62 integrating to 3 protons shows a strong HMBC correlation to C-3' ( δC​ 77.0), confirming the 3-O-methyl substitution characteristic of cymarose[4].

  • Glycosidic Linkage: The exact point of attachment is definitively proven by a strong 3JCH​ HMBC cross-peak from the anomeric proton H-1' ( δH​ 4.80) to the aglycone C-3 carbon ( δC​ 74.0)[5].

  • Stereochemical Validation (ROESY): The large coupling constant of the anomeric proton (J = 8.0 Hz) dictates an axial-axial relationship with H-2'ax, establishing the β -configuration of the cymarose linkage[5]. In the ROESY spectrum, cross-peaks between H-8 and the C-18 methyl confirm the cis-fusion of the C/D rings, a mandatory structural requirement for the molecule's ability to inhibit the Na + /K + -ATPase pump[4].

References

  • National Center for Biotechnology Information. "Cymarin | C30H44O9 | CID 441853". PubChem. URL: [Link]

  • M. Khine. "Cardiac glycosides from Strophanthus boivinii". VTechWorks, Virginia Tech. URL:[Link]

  • Dong, Y. et al. "Cardiac Glycosides from Antiaris toxicaria with Potent Cardiotonic Activity". Journal of Natural Products, ACS Publications. URL:[Link]

  • Ayeka, P. et al. "Prospects and Therapeutic Applications of Cardiac Glycosides in Cancer Remediation". ACS Omega, ACS Publications. URL:[Link]

  • Philadelphia University. "Pharmacognosy and Phytochemistry Glycosides-Part 1". URL:[Link]

Methodological & Application

Application Notes & Protocols: In Vitro Efficacy of k-Strophanthin-alpha

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction: Re-evaluating a Classic Cardiac Glycoside for Modern Oncology

Cardiac glycosides, a class of naturally derived compounds, have a long and storied history in the treatment of cardiac conditions like congestive heart failure.[1][2] These molecules, including the subject of this guide, k-strophanthin-alpha, are sourced from plants of the Strophanthus genus.[2][3][4] While their cardiotonic effects are well-documented, a growing body of research has illuminated their potent anti-proliferative and cytotoxic activities against various cancer cell lines, sparking significant interest in their potential as repurposed oncological therapeutics.[1][5][6]

k-Strophanthin-alpha, like other cardiac glycosides, exerts its biological effects primarily through the specific inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane enzyme essential for maintaining cellular ion homeostasis.[2][3][4][7] This inhibition is not a simple "on/off" switch but rather the initiation of a complex and multifaceted signaling cascade. The disruption of the pump's ion-translocating function leads to an accumulation of intracellular sodium ([Na+]i). This elevated [Na+]i, in turn, alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium ([Ca2+]i).[2][3]

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a critical signaling scaffold. The binding of k-strophanthin-alpha to the pump can trigger a conformational change that initiates intracellular signaling pathways independent of ion concentration shifts. This includes the activation of key signaling networks such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are fundamental regulators of cell growth, proliferation, and survival.[2][5][8][9] In cancer cells, the dysregulation of these pathways by k-strophanthin-alpha can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and an overall suppression of tumorigenic activity.[1][5][6][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of k-strophanthin-alpha. It details the core experimental protocols required to characterize its cytotoxic and apoptotic effects on cancer cell lines, offering a framework for investigating its therapeutic potential.

Core Mechanism of k-Strophanthin-alpha Action

The following diagram illustrates the primary mechanism by which k-strophanthin-alpha induces apoptosis in cancer cells.

k_strophanthin_alpha_mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol k_stroph k-Strophanthin-α pump Na+/K+-ATPase k_stroph->pump Inhibition na_ion ↑ [Na+]i pump->na_ion Leads to mapk MAPK/ERK Pathway (e.g., p-ERK) pump->mapk Signal Transduction pi3k PI3K/AKT/mTOR Pathway pump->pi3k Signal Transduction ncx Na+/Ca2+ Exchanger (NCX) ca_ion ↑ [Ca2+]i ncx->ca_ion Reduces Ca2+ Efflux na_ion->ncx Alters Gradient apoptosis Apoptosis ca_ion->apoptosis Induces mapk->apoptosis Modulates pi3k->apoptosis Modulates

Caption: Mechanism of k-Strophanthin-alpha-induced apoptosis.

I. Foundational Protocol: Determining Cytotoxicity and IC50

The first critical step in evaluating any potential therapeutic is to determine its dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The MTT or MTS assay is a robust, colorimetric method for assessing cell viability.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Using an optimal cell density (e.g., 5,000-10,000 cells/well) ensures that cells are in the logarithmic growth phase during treatment, providing a sensitive window to detect anti-proliferative effects.[1] Over-confluency can lead to contact inhibition and altered signaling, masking the drug's true effect.[10]

  • Serum-Free vs. Serum-Containing Media: For initial IC50 determination, treatment is often performed in complete media to mimic physiological conditions. However, specific mechanistic studies may require serum starvation to synchronize cells or to avoid confounding effects from growth factors in the serum.[5]

  • Incubation Time: A 24 to 72-hour incubation period is standard for assessing cytotoxicity, allowing sufficient time for the compound to exert its effects, which may include multi-stage processes like cell cycle arrest followed by apoptosis.[1]

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is broadly applicable to adherent cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • k-Strophanthin-alpha (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01M HCl in 10% SDS)[1]

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of k-strophanthin-alpha in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of k-strophanthin-alpha from the stock solution in complete culture medium. A typical final concentration range is from 1 nM to 10 µM.[1][5]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control."

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[1][5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the k-strophanthin-alpha concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Example Dose-Response Data
k-Strophanthin-α (nM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.250100.0%
11.21397.0%
101.05084.0%
500.63851.0%
1000.37530.0%
5000.12510.0%
10000.0756.0%
Workflow for IC50 Determination

IC50_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with Serial Dilutions of k-Strophanthin-α incubate1->treat incubate2 Incubate 24-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for MTT-based cell viability and IC50 determination.

II. Mechanistic Insight: Apoptosis Detection

Once cytotoxicity is established, the next logical step is to determine if cell death occurs via apoptosis. Several methods can be employed to detect the hallmark features of apoptosis.

A. Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][12] Dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[13]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[13]

  • Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes)

Protocol 2A: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with k-strophanthin-alpha at concentrations around the determined IC50 for an appropriate time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method or brief trypsinization.

    • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 5 µL) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

B. Caspase-3 Activity Assay

Principle: Caspase-3 is a key "executioner" caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[15] This assay uses a synthetic substrate, such as DEVD-AFC or Ac-DEVD-AMC, which is specifically cleaved by active caspase-3.[15][16] The cleavage releases a fluorescent molecule (AFC or AMC), and the resulting fluorescence is proportional to the amount of active caspase-3 in the cell lysate.[15][16]

Protocol 2B: Fluorometric Caspase-3 Activity Assay

  • Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 96-well, white-walled for fluorescence) and treat with k-strophanthin-alpha as described previously.

  • Cell Lysis:

    • After treatment, remove the culture medium and wash the cells with ice-cold PBS.

    • Add 50-100 µL of cold Caspase Cell Lysis Buffer to each well.[17]

    • Incubate on ice for 10 minutes.[17]

  • Assay Reaction:

    • Prepare a Reaction Mix containing Caspase Reaction Buffer and the DEVD-fluorogenic substrate according to the manufacturer's instructions.[16]

    • Add an equal volume of the Reaction Mix to each well containing cell lysate.

    • Include a positive control (e.g., lysate from cells treated with staurosporine) and a negative control (lysate from untreated cells).[16]

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[16]

    • The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to the untreated control.

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Cell Preparation cluster_flow Flow Cytometry cluster_caspase Caspase Activity Assay start Seed & Treat Cells with k-Strophanthin-α (IC50) harvest Harvest Adherent & Floating Cells start->harvest stain Stain with Annexin V & PI harvest->stain lyse Lyse Cells harvest->lyse analyze_flow Analyze on Flow Cytometer stain->analyze_flow result_flow Quantify Apoptotic vs. Necrotic vs. Live Cells analyze_flow->result_flow add_substrate Add Caspase-3 Substrate lyse->add_substrate read_fluor Read Fluorescence add_substrate->read_fluor result_caspase Quantify Caspase-3 Activity Fold-Change read_fluor->result_caspase

Caption: Parallel workflows for apoptosis detection.

III. Signaling Pathway Analysis: Western Blotting

To confirm that k-strophanthin-alpha modulates specific signaling pathways, Western blotting is the gold-standard technique. It allows for the detection and semi-quantification of total and phosphorylated proteins, providing a direct measure of a pathway's activation status.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to a target protein (e.g., total ERK) and its activated, phosphorylated form (e.g., phospho-ERK).[18] A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading across lanes.[18]

Protocol 3: Western Blot for MAPK/ERK Pathway Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 10 cm dishes to obtain sufficient protein yield.

    • Treat cells with k-strophanthin-alpha at desired concentrations and for various time points (e.g., 1, 6, 24 hours) to capture the dynamics of signal transduction.[18]

  • Protein Extraction:

    • After treatment, place dishes on ice and wash cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[18]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18][19]

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[18]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[19]

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.[20]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18][20]

    • Incubate the membrane with a primary antibody against the target protein (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C, diluted according to the manufacturer's recommendation.[19]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.[19][21]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[18][21]

    • Capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To detect total ERK and the loading control on the same membrane, the membrane can be stripped of the phospho-ERK antibodies using a stripping buffer.[18][21]

    • After stripping, re-block the membrane and repeat the immunoblotting steps with primary antibodies for total ERK and then for the loading control (e.g., β-actin).

Western Blot Workflow

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds_page SDS-PAGE (Separation by Size) quant->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer block Blocking (5% BSA or Milk) transfer->block probe_p_erk Primary Antibody Incubation (e.g., anti-p-ERK) block->probe_p_erk probe_secondary Secondary Antibody Incubation (HRP-conjugated) probe_p_erk->probe_secondary detect Chemiluminescent Detection probe_secondary->detect strip Strip Membrane detect->strip analyze Image Analysis & Quantification detect->analyze reprobe Re-probe for Total ERK & Loading Control strip->reprobe reprobe->probe_secondary

Caption: General workflow for Western blot analysis.

References
  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). Google.
  • Application Notes and Protocols for In Vitro Cytotoxicity Analysis of Cardiac Glycosides on Cancer Cell Lines - Benchchem. (n.d.). BenchChem.
  • Application Note: Western Blot Analysis of the MAPK/ERK Signaling Pathway After Compound X Treatment - Benchchem. (n.d.). BenchChem.
  • Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC. (n.d.). National Center for Biotechnology Information.
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). National Center for Biotechnology Information.
  • ab252897 Caspase-3 Activity Assay Kit (Fluorometric) | Abcam. (2019, October 17). Abcam.
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025, July 29). Creative Diagnostics.
  • 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (n.d.). Bio-protocol.
  • Caspase-3 Activity Assayプロトコール. (2012, October 15). Cell Signaling Technology.
  • BD Pharmingen™ Caspase-3 Assay Kit. (n.d.). BD Biosciences.
  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.
  • Caspase-3 Activity Assay Kit #5723. (n.d.). Cell Signaling Technology.
  • Pharmacodynamics of different Strophanthin glycosides. (n.d.). BenchChem.
  • Cell Apoptosis/Methods for the detection of apoptosis. (n.d.). MedchemExpress.com.
  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022, June 29). PLOS One.
  • Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC. (n.d.). National Center for Biotechnology Information.
  • Supplementary Materials and Methods Cell viability assay Cells were seeded onto a 96-well plate and cultured for 72 h. Then 5 μ. (n.d.). Google.
  • What is the mechanism of Strophanthin K? (2024, July 17). Patsnap Synapse.
  • Contact-Inhibited ERK Signaling is Determined by Cellular-Resolution Western Blotting. (2023, November 6). bioRxiv.
  • General Protocol for Western Blotting. (n.d.). Bio-Rad.
  • What is Strophanthin K used for? (2024, June 15). Patsnap Synapse.
  • The structure of the Strophanthin molecule Mechanism of action... (n.d.). ResearchGate.
  • Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. (2020, January 17). PubMed.
  • Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PMC. (n.d.). National Center for Biotechnology Information.
  • An overview of the most common methods for assessing cell viability. (2017, March 7). Google.
  • Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes. (n.d.). PubMed.

Sources

Application Note: k-Strophanthin-α (Cymarin) Dosing Regimens and Pharmacodynamic Validation in Murine Cardiac Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

k-Strophanthin-α, commonly known as cymarin, is a potent, naturally occurring cardiac glycoside historically utilized for its rapid-onset positive inotropic effects in congestive heart failure[1]. Unlike digitalis derivatives (e.g., digitoxin), strophanthin glycosides exhibit a distinct pharmacokinetic profile, characterized by higher water solubility, minimal plasma protein binding, and a rapid onset of action that uniquely modulates myocardial metabolism by increasing lactate utilization and glycogen synthesis[1].

In murine models of cardiac dysfunction—such as Transverse Aortic Constriction (TAC) or Myocardial Infarction (MI)—cymarin serves as a critical pharmacological tool to isolate the effects of Na⁺/K⁺-ATPase inhibition on cardiac remodeling and contractility. However, translating strophanthin dosing to murine models requires overcoming significant species-specific pharmacological barriers, demanding rigorously validated, high-dose regimens.

Mechanism Cymarin k-Strophanthin-α (Cymarin) NKA Na⁺/K⁺-ATPase (Inhibition) Cymarin->NKA Binds extracellular α-subunit Na Intracellular Na⁺ Accumulation NKA->Na Blocks Na⁺ efflux NCX Na⁺/Ca²⁺ Exchanger (Reverse Mode) Na->NCX Depolarizes Na⁺ gradient Ca Intracellular Ca²⁺ Transient Amplification NCX->Ca Drives Ca²⁺ influx Inotropy Positive Inotropy & Cardiac Output ↑ Ca->Inotropy Enhances sarcomere cross-bridging

Fig 1: k-Strophanthin-α mechanism driving positive inotropy via Na+/K+-ATPase inhibition.

Overcoming Species-Specific Resistance: The Murine Dosing Challenge

A critical pitfall in murine cardiovascular pharmacology is the direct extrapolation of human cardiac glycoside doses. Mice are inherently highly tolerant to the cardiotoxic and inotropic effects of cardiac glycosides because the α1​ subunit of the murine sodium pump contains specific amino acid substitutions (Q111R and N122D) that render it approximately 1,000 times less sensitive to glycoside binding than its human orthologue[2].

Consequently, while human therapeutic concentrations of strophanthin derivatives operate in the low nanomolar range, murine models require systemic dosing in the milligram-per-kilogram (mg/kg) range to achieve sufficient target occupancy[3][4].

Quantitative Data Synthesis: Dosing & Pharmacokinetics

The following table summarizes the necessary adjustments when adapting k-strophanthin-α for murine in vivo studies compared to human baselines.

Table 1: Comparative Pharmacokinetic & Dosing Parameters for k-Strophanthin-α

ParameterHuman (Clinical Baseline)Murine (In Vivo Models)Causality / Rationale
Target Affinity (IC₅₀) ~1 - 10 nM~10 - 40 µMMurine α1​ subunit structural resistance[2].
Standard Dosing 0.125 - 0.25 mg (Total)2.0 - 4.0 mg/kgHigh dose required to overcome low binding affinity[3][4].
Administration Route Intravenous (i.v.)Intraperitoneal (i.p.)i.p. bypasses erratic oral absorption while ensuring steady Cmax[3].
Dosing Frequency Daily / PRNDaily or Bi-weeklyRapid murine clearance necessitates frequent dosing to maintain steady-state[3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints to prove target engagement and rule out confounding physiological variables.

Protocol 1: In Vivo Dosing Regimen in TAC-Induced Heart Failure Mice

Objective: Evaluate the chronic inotropic efficacy of k-strophanthin-α while proving active target engagement in a murine model of pressure-overload heart failure.

Step 1: Disease Model Induction & Baseline Validation

  • Perform Transverse Aortic Constriction (TAC) surgery on 8-week-old C57BL/6J mice to induce pressure overload.

  • At 4 weeks post-TAC, perform baseline echocardiography. Validation Checkpoint: Only include mice exhibiting a Left Ventricular Ejection Fraction (LVEF) of <40%, ensuring a uniform heart failure phenotype prior to drug administration.

Step 2: Formulation and Administration

  • Dissolve k-strophanthin-α (cymarin) in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline to prevent precipitation.

  • Administer 2.0 mg/kg via intraperitoneal (i.p.) injection daily[3].

  • Causality: The i.p. route is selected over oral gavage to prevent degradation by gastric acids and avoid the highly variable gastrointestinal absorption characteristic of strophanthin glycosides[5].

Step 3: Self-Validation via Satellite Target Engagement

  • To prove the drug is actively inhibiting the target (and not just circulating inertly), sacrifice a satellite cohort (n=3) 2 hours post-dose.

  • Excise the heart, homogenize the left ventricular tissue, and quantify intramyocardial cymarin via LC-MS/MS.

  • Perform a Malachite Green ATPase assay on the homogenate. Validation: A significant reduction in inorganic phosphate release compared to vehicle-treated mice confirms successful in vivo Na⁺/K⁺-ATPase inhibition[5].

Step 4: Longitudinal Efficacy Assessment

  • Conduct serial echocardiography at weeks 2 and 4 post-treatment to measure LVEF, Fractional Shortening (FS), and Left Ventricular Internal Dimension at end-diastole (LVIDd).

Protocol 2: Ex Vivo Langendorff Perfusion (Pharmacodynamic Isolation)

Objective: Isolate the direct myocardial effects of k-strophanthin-α from systemic neurohumoral reflexes (e.g., sympathetic nervous system activation).

Step 1: Excision and Cannulation

  • Heparinize the mouse (500 U/kg i.p.) and euthanize via cervical dislocation.

  • Rapidly excise the heart and mount it on a Langendorff apparatus via aortic cannulation within 3 minutes to prevent ischemic damage[5].

Step 2: Baseline Equilibration

  • Retrogradely perfuse the heart with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure of 80 mmHg at 37°C.

  • Insert a water-filled balloon into the left ventricle, connected to a pressure transducer, to monitor Left Ventricular Developed Pressure (LVDP). Allow 20 minutes for hemodynamic stabilization.

Step 3: k-Strophanthin-α Perfusion

  • Switch the perfusate to Krebs-Henseleit buffer containing 500 nM k-strophanthin-α[6].

  • Causality: The 500 nM concentration is utilized ex vivo to rapidly saturate the resistant murine α1​ subunits without causing the immediate arrhythmias seen at higher micromolar concentrations.

Step 4: Self-Validation via Washout Phase

  • After recording the peak inotropic response (typically 15-20 minutes post-infusion), switch the perfusate back to the drug-free Krebs-Henseleit buffer for 20 minutes.

  • Validation Checkpoint: The LVDP must return to near-baseline levels. This washout reversibility proves that the observed inotropy was caused by the transient pharmacological binding of cymarin to the Na⁺/K⁺-ATPase, effectively ruling out permanent ischemic preconditioning or artifactual preparation decay.

Expected Hemodynamic Outcomes

When executing the above in vivo protocol, researchers should expect the following quantitative shifts in cardiac hemodynamics, which validate the successful implementation of the k-strophanthin-α regimen.

Table 2: Expected Hemodynamic Outcomes in TAC Mice (4 Weeks Post-Treatment)

ParameterSham (Healthy)TAC + VehicleTAC + Cymarin (2.0 mg/kg)Interpretation
Ejection Fraction (EF %) 65 - 75%30 - 38%45 - 55%Restoration of systolic function via positive inotropy.
Fractional Shortening (FS %) 35 - 45%15 - 20%25 - 32%Enhanced sarcomere cross-bridging.
LVIDd (mm) 3.5 - 4.05.2 - 5.84.4 - 4.8Attenuation of left ventricular pathological dilation.
Heart Rate (BPM) 550 - 600580 - 620520 - 560Mild vagomimetic effect typical of cardiac glycosides.

References

  • Digitoxin-Induced Cytotoxicity in Cancer Cells Is Mediated through Distinct Kinase and Interferon Signaling Networks. AACR Journals.[Link]

  • Redox-responsive PEGylated self-assembled prodrug-nanoparticles formed by single disulfide bond bridge periplocymarin. Taylor & Francis.[Link]

  • Rethinking Heart Failure. PMC.[Link]

  • Convallatoxin-Induced Reduction of Methionine Import Effectively Inhibits Human Cytomegalovirus Infection and Replication. PMC.[Link]

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Troubleshooting & Optimization

Navigating the Nuances of k-Strophanthin-alpha in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with k-strophanthin-alpha. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of k-strophanthin-alpha when using Dimethyl Sulfoxide (DMSO) as a solvent. As a cardiac glycoside with a narrow therapeutic index, understanding its behavior in solution is paramount for reproducible and reliable experimental outcomes. This resource moves beyond a simple FAQ, offering a structured, in-depth exploration of the causality behind experimental choices to ensure the integrity of your research.

Frequently Asked Questions (FAQs): The Essentials of Handling k-Strophanthin-alpha in DMSO

This section addresses the most common initial questions researchers have when working with k-strophanthin-alpha and DMSO.

Q1: What is the recommended method for preparing a k-strophanthin-alpha stock solution in DMSO?

A1: To ensure maximum stability and solubility, a high-concentration stock solution should be prepared in anhydrous (≤0.03% water), high-purity (e.g., ACS or molecular biology grade) DMSO. It is crucial to allow both the powdered k-strophanthin-alpha and the DMSO to equilibrate to room temperature before opening their containers to minimize moisture absorption from the atmosphere. Prepare the stock solution in a sterile, amber glass vial with a tight-fitting, airtight seal to protect it from light and moisture. After dissolving the powder by vortexing or brief sonication, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What are the optimal storage conditions for a k-strophanthin-alpha stock solution in DMSO?

A2: For long-term storage (months), aliquots of the k-strophanthin-alpha stock solution in DMSO should be stored at -20°C or, ideally, at -80°C.[1] For short-term storage (up to one month), -20°C is generally acceptable.[1] It is critical to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to degradation or precipitation of the compound. When a frozen aliquot is needed, it should be allowed to thaw completely and come to room temperature before opening to prevent condensation from forming inside the vial.

Q3: How stable is k-strophanthin-alpha in DMSO at different temperatures?

A3: While specific long-term stability data for k-strophanthin-alpha in DMSO is not extensively published, general studies on large compound libraries in DMSO provide valuable guidance. Most compounds are stable for extended periods when stored at -20°C.[2] However, at room temperature, degradation can be significant over time. One study found that after one year at room temperature, the probability of observing a compound in a 20-mM DMSO solution was only 52%.[3] Therefore, room temperature storage of k-strophanthin-alpha in DMSO is strongly discouraged for any significant length of time.

Q4: Is k-strophanthin-alpha sensitive to light when dissolved in DMSO?

A4: Yes, like many complex organic molecules, cardiac glycosides can be susceptible to photodegradation. It is a standard best practice to protect k-strophanthin-alpha solutions from light at all stages of preparation, storage, and experimentation.[4] This can be achieved by using amber vials, wrapping clear vials in aluminum foil, and minimizing exposure to ambient light during handling.

Q5: What are the primary degradation pathways for k-strophanthin-alpha?

A5: Forced degradation studies on k-strophanthin in aqueous solutions have identified two main pathways.[5][6][7] In acidic conditions, the primary degradation product is the aglycone, k-strophanthidin, resulting from the hydrolysis of the glycosidic bond.[5][6][7] Under basic conditions, the unsaturated 17β-lactone ring is hydrolyzed to form the corresponding gamma-hydroxy acid.[5][6][7] While these studies were not conducted in DMSO, it is plausible that similar degradation could occur if the DMSO solution is contaminated with acidic or basic impurities or significant amounts of water.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section provides a problem-solution framework for issues that may arise during your experiments with k-strophanthin-alpha in DMSO.

Problem Potential Causes Troubleshooting Steps & Solutions
Precipitation of k-strophanthin-alpha upon dilution into aqueous buffer/media. 1. Poor aqueous solubility: The compound is significantly less soluble in the aqueous environment than in the DMSO stock. 2. Low final DMSO concentration: The final concentration of DMSO is insufficient to maintain solubility. 3. Temperature shock: Diluting a cold DMSO stock into warmer aqueous media can cause precipitation.1. Optimize dilution strategy: Add the DMSO stock to the aqueous buffer/media dropwise while vortexing to ensure rapid dispersion. 2. Increase final DMSO concentration: If tolerated by the assay, slightly increase the final DMSO percentage. However, be mindful of DMSO's own biological effects. 3. Pre-warm solutions: Allow both the DMSO stock and the aqueous diluent to reach room temperature before mixing. 4. Use a co-solvent: In some cases, a small amount of another biocompatible solvent may aid solubility.
Inconsistent or lower-than-expected biological activity. 1. Degradation of k-strophanthin-alpha: The stock solution may have degraded due to improper storage (e.g., prolonged room temperature exposure, multiple freeze-thaw cycles, light exposure). 2. Inaccurate pipetting: Errors in pipetting small volumes of the concentrated stock solution. 3. Adsorption to plastics: The compound may adsorb to the surface of plastic labware.1. Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from powdered k-strophanthin-alpha. 2. Verify pipette calibration: Ensure that pipettes used for handling the stock solution are properly calibrated. 3. Use low-adhesion labware: Consider using low-protein-binding microplates and pipette tips. 4. Perform a stability check: Analyze the concentration and purity of the stock solution using HPLC.
High background or unexpected effects in vehicle control (DMSO only) group. 1. DMSO concentration is too high: The final concentration of DMSO is exerting its own biological effects on the cells or assay components. 2. DMSO-induced changes in target protein: DMSO has been shown to inhibit Na+/K+-ATPase, the target of k-strophanthin-alpha, at a site different from other cardiac glycosides like ouabain.[8][9][10]1. Determine the maximum tolerated DMSO concentration: Perform a dose-response experiment with DMSO alone to find the highest concentration that does not significantly affect your experimental system.[11] 2. Keep DMSO concentration consistent: Ensure that the final DMSO concentration is identical across all wells, including the vehicle control. 3. Consider the additive effect: Be aware that the inhibitory effect of DMSO on Na+/K+-ATPase may be additive to that of k-strophanthin-alpha.[9]
Assay interference or unexpected results. 1. DMSO affecting assay components: DMSO can interfere with certain enzymatic assays or detection reagents. 2. Degradation products interfering with the assay: The degradation products of k-strophanthin-alpha may have off-target effects or interfere with detection methods.1. Consult assay manufacturer's guidelines: Check for known interferences of DMSO with your specific assay kit. 2. Run appropriate controls: Include controls to test for the effect of potential degradation products if they can be identified and sourced. 3. Purify the k-strophanthin-alpha solution: If significant degradation is suspected, the active compound may need to be repurified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM k-Strophanthin-alpha Stock Solution in DMSO

Materials:

  • k-Strophanthin-alpha powder (ensure purity and identity are verified)

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial with an airtight cap

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, low-adhesion microcentrifuge tubes for aliquoting

Procedure:

  • Allow the k-strophanthin-alpha powder and DMSO to equilibrate to room temperature.

  • In a fume hood, accurately weigh the desired amount of k-strophanthin-alpha powder (Molecular Weight can vary, check the certificate of analysis) and transfer it to the amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate in a water bath.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing k-Strophanthin-alpha Stability

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your system.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient elution is typically required to separate k-strophanthin-alpha from its potential degradation products. A starting point could be a linear gradient from 20% B to 80% B over 20-30 minutes.

Procedure:

  • Prepare a fresh standard of k-strophanthin-alpha in DMSO at a known concentration.

  • Dilute the stock solution to be tested and the fresh standard in the initial mobile phase composition to an appropriate concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram at a wavelength where k-strophanthin-alpha has strong absorbance (typically around 220 nm).

  • Assess stability by comparing the peak area of k-strophanthin-alpha in the test sample to the fresh standard. A decrease in the peak area indicates degradation.

  • The appearance of new peaks in the chromatogram of the test sample suggests the formation of degradation products.

Visualizing Workflows and Degradation Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh k-strophanthin-alpha dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store_long Long-term (-80°C) aliquot->store_long Months store_short Short-term (-20°C) aliquot->store_short <1 Month thaw Thaw at Room Temp store_long->thaw store_short->thaw dilute Dilute in Aqueous Buffer thaw->dilute assay Perform Assay dilute->assay

Caption: Recommended workflow for preparing and handling k-strophanthin-alpha DMSO solutions.

degradation_pathway cluster_acid Aqueous Acidic Conditions cluster_base Aqueous Basic Conditions k_strophanthin k-Strophanthin-alpha aglycone k-Strophanthidin (Aglycone) k_strophanthin->aglycone Glycosidic Bond Hydrolysis gamma_acid Gamma-Hydroxy Acid k_strophanthin->gamma_acid Lactone Ring Hydrolysis

Caption: Known degradation pathways of k-strophanthin-alpha in aqueous solutions.

References

  • Barnett, R. E. (1975). Specific modifications of the Na+,K+-dependent adenosine triphosphatase by dimethyl sulfoxide. Annals of the New York Academy of Sciences, 243, 60-72.
  • Pamnani, M. B., Chen, S., Bryant, H. J., & Haddy, F. J. (1993). Dimethyl sulfoxide inhibits renal Na(+)-K(+)-ATPase at a site different from ouabain and atrial peptides. Proceedings of the Society for Experimental Biology and Medicine, 203(3), 335-340.
  • Robinson, J. D. (1975). The effect of dimethylsulfoxide on the substrate site of Na+/K(+)-ATPase studied through phosphorylation by inorganic phosphate and ouabain binding. Biochimica et Biophysica Acta (BBA) - Biomembranes, 384(2), 250-264.
  • Milovanović, M. N., & Radulović, N. S. (2014). Dependence of the Na+,K+-ATPase activity on the [PtCl2(DMSO)2] concentration in the absence and in the presence of 10 mM L-Cys. ResearchGate. Available at: [Link]

  • Kozik, V., Berish, D., & Eaton, J. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210-215.
  • Grosa, G., Allegrone, G., & Del Grosso, E. (2005). LC-ESI-MS/MS characterization of strophanthin-K. Journal of pharmaceutical and biomedical analysis, 38(1), 79-86.
  • University of Eastern Piedmont. (2005). LC-ESI-MS/MS characterization of strophanthin-K. Available at: [Link]

  • PubMed. (2005). LC-ESI-MS/MS characterization of strophanthin-K. Available at: [Link]

  • DMSO Store. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 721-736.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 995-1002.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]

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Technical Support Center: Minimizing Off-Target Cytotoxicity of k-Strophanthin-alpha

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing k-strophanthin-alpha in cell-based assays. It provides in-depth troubleshooting strategies and answers to frequently asked questions to help minimize off-target cytotoxicity and ensure data integrity.

Introduction: Understanding k-Strophanthin-alpha's Duality

K-strophanthin-alpha, a cardiac glycoside, exerts its primary therapeutic and cytotoxic effects through the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, impacting a variety of cellular processes.[1][2] While this mechanism is harnessed for its cardiotonic effects and explored for its anti-cancer properties, it also presents a significant challenge in the laboratory: distinguishing on-target effects from off-target cytotoxicity.[5][6] This guide provides a structured approach to de-risk your experiments and enhance the specificity of your findings.

Diagram: The Core Mechanism of k-Strophanthin-alpha

K_Strophanthin_Mechanism k_strophanthin k-Strophanthin-alpha na_k_atpase Na+/K+-ATPase (α-subunit) k_strophanthin->na_k_atpase Inhibits na_ion Intracellular Na+↑ na_k_atpase->na_ion Leads to ncx Na+/Ca2+ Exchanger (NCX) (Reduced Ca2+ Efflux) na_ion->ncx Alters Gradient ca_ion Intracellular Ca2+↑ downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) ca_ion->downstream ncx->ca_ion Results in

Caption: Canonical pathway of k-strophanthin-alpha action.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with k-strophanthin-alpha, providing both explanations and actionable solutions.

Q1: I'm observing high levels of cell death even at low concentrations of k-strophanthin-alpha. How can I determine if this is an off-target effect?

A1: Distinguishing On-Target vs. Off-Target Cytotoxicity

High cytotoxicity at low concentrations can be a hallmark of off-target effects or extreme sensitivity of a particular cell line. Here’s how to dissect the issue:

  • The "Murine Resistance" Control Experiment: A definitive method to differentiate on-target from off-target effects involves using cells expressing a cardiac glycoside-resistant form of the Na+/K+-ATPase. The murine (mouse) alpha-1 subunit of the Na+/K+-ATPase is reportedly ~1000 times less sensitive to cardiac glycosides than the human counterpart.[7] By transfecting your human cell line with a vector expressing the murine Na+/K+-ATPase alpha subunit, you can create a resistant cell line.[8] If k-strophanthin-alpha-induced cytotoxicity is significantly reduced in these transfected cells compared to the wild-type, it strongly indicates that the observed cell death is an on-target effect mediated by the Na+/K+-ATPase.[8]

  • Differential Cell Line Sensitivity: Cancer cells have been shown to be more sensitive to the cytotoxic effects of cardiac glycosides compared to non-cancerous cells.[6] This is often attributed to differences in the expression levels of the Na+/K+-ATPase pump.[6] If you have access to both cancerous and non-cancerous cell lines from the same tissue of origin, comparing their sensitivity to k-strophanthin-alpha can provide initial clues.

Q2: My results are inconsistent between experiments. What are the likely sources of variability?

A2: Ensuring Experimental Reproducibility

Inconsistent results often stem from subtle variations in experimental conditions. Here are key parameters to standardize:

  • Cell Culture Conditions:

    • Cell Density and Confluency: The cytotoxicity of a drug can be profoundly influenced by cell density.[9] Higher confluency can lead to lower perceived toxicity because the effective dose per cell is decreased.[9] It is crucial to optimize and standardize cell seeding density to achieve a consistent level of confluency (e.g., 70-80%) at the time of drug addition.[9]

    • Passage Number: Use cells within a consistent and narrow passage number range for all experiments.[10]

    • Serum Lot Variability: Fetal bovine serum (FBS) is a complex mixture with lot-to-lot variability that can impact cell growth and drug response.[11] If possible, test and reserve a large batch of a single FBS lot for the entire series of experiments.

  • Drug Preparation and Handling:

    • Solvent Toxicity: Many drugs, including k-strophanthin-alpha, are dissolved in solvents like DMSO. High concentrations of DMSO can be cytotoxic.[12] Always include a vehicle control (media with the same final concentration of the solvent) to account for any solvent-induced effects.[10] Aim for a final DMSO concentration well below 1% (v/v), as concentrations as low as 0.33% can impact cell viability.[12]

    • Fresh Drug Dilutions: Prepare fresh working solutions of k-strophanthin-alpha for each experiment to avoid degradation.[13]

Q3: Should I use serum-free or serum-containing media during k-strophanthin-alpha treatment?

A3: The Impact of Serum on Experimental Outcomes

The decision to use serum-free or serum-containing media depends on the experimental goals and requires careful consideration.

  • Serum Starvation for Synchronization and Reduced Interference: Serum starvation is a common technique to synchronize cells in the G0/G1 phase of the cell cycle, creating a more homogenous cell population for drug treatment.[14] It also eliminates the variable and often unknown components of serum, which can interfere with the drug's activity or downstream analysis.[14] This can lead to more reproducible results.[11][14]

  • Caveats of Serum Starvation: It's important to recognize that serum starvation itself is a significant cellular stressor that can trigger a plethora of signaling responses and even induce cell death in some cell lines.[11][15][16] The effects of serum starvation are cell-type dependent and can interfere with the interpretation of your results.[11][15]

  • Recommended Approach: If your primary goal is to study the direct cytotoxic effects of k-strophanthin-alpha, performing the assay in complete (serum-containing) medium that mimics the in vivo environment more closely is often preferable. If you are investigating effects on specific signaling pathways that are masked by serum components, a short period of serum starvation (e.g., 4-6 hours) might be necessary. However, you must always include a "serum-starved only" control to differentiate the effects of starvation from the effects of your drug.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Cytotoxicity

This section provides a systematic workflow to optimize your experiments and minimize off-target effects.

Step 1: Comprehensive Dose-Response and Time-Course Analysis

The first and most critical step is to perform a thorough dose-response and time-course experiment for each new cell line.

Protocol: Determining the IC50 of k-Strophanthin-alpha using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase during treatment.[13]

  • Drug Dilution Series: Prepare a serial dilution of k-strophanthin-alpha in your chosen culture medium. A suggested starting range could be from 1 nM to 10 µM. Include a vehicle-only control and a no-treatment control.[10]

  • Treatment: After allowing the cells to adhere (typically 4-24 hours), replace the old medium with the medium containing the different concentrations of k-strophanthin-alpha.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).[10][13]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

    • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the cell viability against the k-strophanthin-alpha concentration for each incubation time and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).[1]

Data Interpretation Table:

Observation Potential Cause Recommended Action
High cell death at very low concentrations across all time pointsHigh cell line sensitivity or off-target effects.Perform the "Murine Resistance" control experiment.
IC50 value decreases significantly with longer incubation timesTime-dependent cytotoxicity.Select the shortest incubation time that produces a measurable effect for your primary endpoint to minimize off-target effects that may accumulate over time.
No significant cell death observedCell line resistance.Confirm the activity of your k-strophanthin-alpha stock on a known sensitive cell line.
Step 2: Investigating and Mitigating Off-Target Mechanisms

Beyond direct inhibition of the Na+/K+-ATPase, cardiac glycosides can induce cytotoxicity through other mechanisms.

  • Reactive Oxygen Species (ROS) Production: The binding of cardiac glycosides to the Na+/K+-ATPase can trigger the production of ROS, which can lead to oxidative stress and subsequent cell death.[17][18]

    • Troubleshooting:

      • Co-treatment with Antioxidants: Investigate whether co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Trolox (a water-soluble analog of vitamin E), can rescue the cells from k-strophanthin-alpha-induced cytotoxicity.[19] A positive result would suggest that ROS production is a significant contributor to the observed cell death.

      • Important Note: Be aware that some antioxidants, like alpha-tocopherol (vitamin E), have been shown to interfere with the activity of certain kinase inhibitors in a non-antioxidant-related manner.[19] Therefore, it is crucial to use multiple, structurally distinct antioxidants to confirm the role of ROS.

  • NLRP3 Inflammasome Activation: At clinically relevant concentrations, cardiac glycosides like digoxin have been shown to activate the NLRP3 inflammasome in certain cell types, leading to inflammatory cytokine release and a form of programmed cell death called pyroptosis.[20]

    • Troubleshooting:

      • Inhibitor Studies: If you suspect inflammasome activation, consider co-treating your cells with an NLRP3 inhibitor (e.g., glyburide) or an IL-1 receptor antagonist (e.g., anakinra).[20][[“]] A reduction in cytotoxicity would point towards the involvement of this pathway.

Step 3: Advanced Strategies for Isolating On-Target Effects
  • Combination Therapies: In some contexts, particularly in cancer research, combining k-strophanthin-alpha with other therapeutic agents at lower concentrations can enhance the desired on-target effect while minimizing the toxicity of each individual drug.[22][23]

  • Structural Analogs: If available, using structural analogs of k-strophanthin-alpha that have different affinities for the Na+/K+-ATPase can help to establish a structure-activity relationship and strengthen the evidence for an on-target effect.[8][24]

Experimental Workflow Diagram

Troubleshooting_Workflow start Start: High Cytotoxicity Observed dose_response Step 1: Perform Dose-Response & Time-Course Analysis start->dose_response murine_resistance Step 2: Murine Resistance Control Experiment dose_response->murine_resistance If cytotoxicity is still high at low doses ros_investigation Step 3: Investigate ROS Involvement (Co-treat with Antioxidants) murine_resistance->ros_investigation If no resistance is observed on_target Conclusion: On-Target Effect murine_resistance->on_target If resistance is observed inflammasome_investigation Step 4: Investigate Inflammasome (Co-treat with Inhibitors) ros_investigation->inflammasome_investigation If antioxidants have no effect off_target Conclusion: Off-Target Effect ros_investigation->off_target If antioxidants rescue cells inflammasome_investigation->on_target If inhibitors have no effect (re-evaluate) inflammasome_investigation->off_target If inhibitors rescue cells

Caption: A logical workflow for troubleshooting k-strophanthin-alpha cytotoxicity.

Conclusion

Minimizing off-target cytotoxicity is paramount for generating reliable and interpretable data with k-strophanthin-alpha. By systematically optimizing experimental parameters, employing appropriate controls, and investigating potential off-target mechanisms, researchers can enhance the specificity of their findings and confidently attribute observed cellular responses to the on-target activity of this potent compound.

References

  • Pharmacological interventions for cardiac glycoside toxicity - Consensus. (n.d.). Vertex AI Search.
  • Optimizing AGK2 Concentration for Minimal Cytotoxicity: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Menger, L., Vacchelli, E., Kepp, O., Eggermont, A., Tartour, E., Zitvogel, L., Kroemer, G., & Galluzzi, L. (2013). Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects. OncoImmunology, 2(3), e23430. [Link]

  • Cardiac Glycosides Toxicity: Mechanisms and Mitigation Strategies in Recent Studies. (n.d.). MDPI.
  • Ho, C. Y., Bauer, R. C., Tartey, S., Smith, A. M., Bills, M., Kamin, J., ... & Rader, D. J. (2019). Inflammasome inhibition blocks cardiac glycoside cell toxicity. Journal of Biological Chemistry, 294(43), 15634-15645. [Link]

  • Nobre, M. (2023, October 15). Is serum starvation necessary for cell culture?. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Optimizing incubation time for Imeglimin hydrochloride treatment in cultured cells - Benchchem. (n.d.). BenchChem.
  • Cardiac glycosides toxicity: Mechanisms and mitigation strategies in recent studies. (2026, January 5). PubMed. Retrieved March 27, 2026, from [Link]

  • Pharmacodynamics of different Strophanthin glycosides - Benchchem. (n.d.). BenchChem.
  • de Groot, M. J., Visser, D., van der Deen, M., van der Meulen, I. H., van der Zee, A. G., de Jong, S., & van Vugt, M. A. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5834. [Link]

  • Gionfra, F., Garcovich, M., De Angelis, L., Pierdominici, M., Ortona, E., & Ginaldi, L. (2022). Evaluation of the Sensitivity of Breast Cancer Cell Lines to Cardiac Glycosides Unveils ATP1B3 as a Possible Biomarker for the Personalized Treatment of ERα Expressing Breast Cancers. International Journal of Molecular Sciences, 23(19), 11209. [Link]

  • Weiss, A., Ding, X., van Beijnum, J. R., Wong, T. J., Salvati, M., Pili, R., ... & Griffioen, A. W. (2015). Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. Angiogenesis, 18(3), 233-246. [Link]

  • What is the mechanism of Strophanthin K?. (2024, July 17). Patsnap Synapse. Retrieved March 27, 2026, from [Link]

  • Szanda, G., Wisniewska, A., Wyrwoll, M. J., & Kanczkowski, W. (2025). Serum Starvation Affects the Transcriptomic and Proliferative Response to ACTH in Primary Cultures of Rat Adrenocortical Cells. International Journal of Molecular Sciences, 26(23), 13988. [Link]

  • Antiproliferative and cytotoxic effects of cardiac glycosides. (2023, June 26). Allied Academies. Retrieved March 27, 2026, from [Link]

  • Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2025, June 17). MDPI. Retrieved March 27, 2026, from [Link]

  • Cardiac Glycoside Plant Poisoning Medication. (2024, January 16). Medscape. Retrieved March 27, 2026, from [Link]

  • Pirkmajer, S., & Chibalin, A. V. (2011). Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology, 301(2), C272-C279. [Link]

  • Jenkinson, P. (2016, June 18). At what confluency do you add the cytotoxic drug? After how many days incubation you add the drug?. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Reddy, T. S., Rajasekharan, S., & Sreedhar, A. S. (2018). Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. Frontiers in Pharmacology, 9, 1379. [Link]

  • Wang, R., He, M., Chen, Y., Chen, Y., Li, Y., & Chen, Q. (2022). Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling. Molecules, 27(19), 6598. [Link]

  • Penzo, M., Scionti, I., & Montanaro, L. (2019). Distinct states of nucleolar stress induced by anti-cancer drugs. eLife, 8, e47124. [Link]

  • Rahman, M. M., & Rabbani, M. G. (2020). Serum-reduced media impacts on cell viability and protein expression in human lung epithelial cells. Food and Agricultural Immunology, 31(1), 1018-1029. [Link]

  • Moris, D., Spartalis, M., Spartalis, E., Karachaliou, G. S., Karaolanis, G. I., Tsourouflis, G., ... & Theocharis, S. (2017). The role of reactive oxygen species in the pathophysiology of cardiovascular diseases and the clinical significance of myocardial redox. Annals of Translational Medicine, 5(15). [Link]

  • Reactive oxygen species in cardiovascular diseases: an update. (2022, April 26). Open Exploration Publishing. Retrieved March 27, 2026, from [Link]

  • Serum starvation induces cell death in NSCLC via miR-224. (2019, May 22). Dove Medical Press. Retrieved March 27, 2026, from [Link]

  • Moris, D., Spartalis, M., Spartalis, E., Karachaliou, G. S., Tsilimigras, D. I., & Theocharis, S. (2017). The role of reactive oxygen species in myocardial redox signaling and regulation. Annals of Translational Medicine, 5(16). [Link]

  • Roles of Reactive Oxygen Species in Cardiac Differentiation, Reprogramming, and Regenerative Therapies. (2020, August 28). PMC. Retrieved March 27, 2026, from [Link]

  • Azzi, A., Gysin, R., Kempná, P., Munteanu, A., Negis, Y., Villacorta, L., ... & Zingg, J. M. (2012). Non-antioxidant properties of α-tocopherol reduce the anticancer activity of several protein kinase inhibitors in vitro. PLoS One, 7(5), e36811. [Link]

  • Reddy, T. S., Rajasekharan, S., & Sreedhar, A. S. (2018). Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. Frontiers in Pharmacology, 9, 1379. [Link]

  • Redox Roles of Reactive Oxygen Species in Cardiovascular Diseases. (2015, November 20). MDPI. Retrieved March 27, 2026, from [Link]

  • Mijatovic, T., Van Quaquebeke, E., Delestré, E., Debeir, O., Darro, F., & Kiss, R. (2009). Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis. PLoS ONE, 4(12), e8292. [Link]

  • What is Strophanthin K used for?. (2024, June 15). Patsnap Synapse. Retrieved March 27, 2026, from [Link]

  • Factors that influence the Na/K-ATPase signaling and function. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Na,K-ATPase mediated and cardiotonic induced signaling in health and disease. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Gionfra, F., Garcovich, M., De Angelis, L., Pierdominici, M., Ortona, E., & Ginaldi, L. (2022). Evaluation of the Sensitivity of Breast Cancer Cell Lines to Cardiac Glycosides Unveils ATP1B3 as a Possible Biomarker for the Personalized Treatment of ERα Expressing Breast Cancers. International Journal of Molecular Sciences, 23(19), 11209. [Link]

  • The structure of the Strophanthin molecule Mechanism of action... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Integrative Analysis Reveals a Key Role for CDKN1A in Impaired Wound Healing in Diabetic Patients. (2025, September 4). Dove Press. Retrieved March 27, 2026, from [Link]

  • Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Cancer-related cell lines. (n.d.). Horizon Discovery. Retrieved March 27, 2026, from [Link]

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Navigating the Challenges of k-Strophanthin-alpha Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of k-strophanthin-alpha. As a potent cardiac glycoside, the accurate quantification and purification of k-strophanthin-alpha are critical in research and drug development. However, its polar nature and complex structure can often lead to chromatographic challenges, most notably peak tailing and inadequate resolution.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to these common issues. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the HPLC analysis of k-strophanthin-alpha.

Q1: Why is my k-strophanthin-alpha peak exhibiting significant tailing?

Peak tailing for a polar compound like k-strophanthin-alpha is frequently caused by secondary interactions with the stationary phase. The most common culprit is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] These silanol groups can become ionized, particularly at mid-range pH, and interact strongly with polar functional groups on the k-strophanthin-alpha molecule, leading to a secondary, undesirable retention mechanism that results in a tailed peak.[4][5]

Q2: What is the most straightforward initial step to reduce peak tailing?

Adjusting the mobile phase pH is often the most effective first step. Lowering the pH of the mobile phase to around 3.0 or below can suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][6] This is because at a lower pH, the silanol groups are protonated and thus less likely to interact with the analyte.[6]

Q3: How can I improve the resolution between k-strophanthin-alpha and other closely eluting impurities or related cardiac glycosides?

Improving resolution involves manipulating retention factor (k), selectivity (α), and column efficiency (N).[7] A practical approach is to start by optimizing the mobile phase composition.[7][8] For reversed-phase HPLC, subtly adjusting the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous phase can alter the retention times of k-strophanthin-alpha and its impurities differently, thereby improving separation.[8] If this is insufficient, exploring different stationary phases or adjusting the column temperature can provide the necessary changes in selectivity.[9]

Q4: Could my HPLC system itself be contributing to peak tailing?

Yes, extra-column effects can certainly cause peak tailing that affects all peaks in a chromatogram.[4][6] This can be due to issues like using tubing with an unnecessarily large internal diameter or length, which increases dead volume.[4] A partially blocked column inlet frit can also distort the sample band before it even reaches the stationary phase, leading to tailing for all compounds.[10]

In-depth Troubleshooting Guides

For more persistent issues, a systematic approach is required. The following guides provide detailed strategies to diagnose and resolve peak tailing and resolution problems.

Guide 1: Systematic Diagnosis of Peak Tailing

When encountering peak tailing, a logical, step-by-step diagnostic process is crucial to efficiently identify the root cause.

Troubleshooting Workflow for Peak Tailing

Caption: A systematic workflow for diagnosing the cause of HPLC peak tailing.

Step-by-Step Protocol for Diagnosing Peak Tailing:

  • Differentiate Between Chemical and Physical Problems: As outlined in the workflow, the first step is to determine if the tailing is due to a chemical interaction with the column or a physical issue with the system.[11]

    • Action: Inject a neutral, non-polar compound (e.g., toluene or uracil) that is not expected to have strong secondary interactions with the stationary phase.

    • Interpretation:

      • If the neutral compound also tails, the problem is likely physical (e.g., extra-column dead volume, a void at the column inlet, or a blocked frit).[11]

      • If the neutral compound gives a symmetrical peak, but k-strophanthin-alpha tails, the issue is chemical in nature, pointing towards secondary interactions.[11]

  • Addressing Physical Problems:

    • Inspect System Plumbing: Ensure all tubing is as short as possible with the narrowest appropriate internal diameter (e.g., 0.005").[4] Check all fittings for proper connection to minimize dead volume.

    • Column Maintenance: If a column void is suspected, you can try reversing and backflushing the column (if the manufacturer's instructions permit).[5] A partially blocked inlet frit can sometimes be cleared by this process.[10] If the problem persists, the column may need to be replaced.

  • Addressing Chemical Problems:

    • Mobile Phase pH Optimization: This is a powerful tool for controlling peak shape for ionizable compounds.[12]

      • Protocol: Prepare a series of mobile phases with varying pH values, for instance, from pH 2.5 to 4.0 in 0.5 unit increments. Use a suitable buffer like phosphate or formate, ensuring the operating pH is within the buffer's effective range (pKa ± 1).[13] Equilibrate the column thoroughly with each new mobile phase before injection.

      • Expected Outcome: For k-strophanthin-alpha, which has polar hydroxyl groups, operating at a lower pH (e.g., below 3) will suppress the ionization of residual silanols on the silica packing, thus reducing peak tailing.[1][6]

    • Use of Mobile Phase Additives: Historically, additives like triethylamine (TEA) were used to mask active silanol sites.[1][6] However, with modern, high-purity (Type B) silica columns, this is often unnecessary and can complicate MS detection.

    • Increase Buffer Concentration: For reversed-phase separations, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[6]

Guide 2: Enhancing Resolution

Achieving baseline separation between k-strophanthin-alpha and its related compounds is essential for accurate quantification.

Key Parameters for Resolution Optimization

ParameterPrimary ActionExpected Outcome & Considerations
Selectivity (α) Change mobile phase organic modifier (e.g., acetonitrile vs. methanol).Different solvents can alter the elution order of closely related compounds.
Change stationary phase chemistry (e.g., C18 to a polar-embedded or phenyl-hexyl phase).Provides a different interaction mechanism, which can significantly alter selectivity.
Adjust mobile phase pH.Can change the ionization state of analytes, impacting their retention and selectivity.[13][14]
Efficiency (N) Use a column with smaller particles (e.g., sub-2 µm).Increases the number of theoretical plates, resulting in narrower peaks.[9] This requires a UHPLC system capable of handling higher backpressures.
Increase column length.Also increases the number of theoretical plates but will lead to longer run times and higher backpressure.[7]
Retention (k) Decrease the percentage of organic solvent in the mobile phase.Increases retention times, which can sometimes provide more time for separation to occur.[7]

Experimental Protocol for Improving Resolution:

  • Optimize Mobile Phase Strength: Begin by adjusting the isocratic hold or gradient slope of your method. A shallower gradient or a lower percentage of organic solvent will increase retention and may improve the separation of early-eluting peaks.[7]

  • Evaluate Organic Modifier: If resolution is still insufficient, switch the organic modifier. For instance, if you are using acetonitrile, try a method with methanol. The different solvent properties can alter the selectivity of the separation.

  • Consider Temperature Effects: Increasing the column temperature can decrease mobile phase viscosity, which may improve efficiency and alter selectivity.[9] Experiment with temperatures between 30°C and 50°C, ensuring the stability of k-strophanthin-alpha at elevated temperatures.

  • Stationary Phase Selection: If mobile phase optimization is not sufficient, a change in stationary phase is the next logical step.

    • For Reversed-Phase: If using a standard C18 column, consider a polar-embedded phase or a phenyl-hexyl phase. These offer alternative selectivities for polar analytes.[15]

    • Consider HILIC: For a highly polar compound like k-strophanthin-alpha, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[16][17] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent.[18][19] This can provide strong retention and unique selectivity for polar compounds that are poorly retained in reversed-phase mode.[20][21][22]

Logical Flow for Stationary Phase Selection

Stationary_Phase_Selection Start Poor Retention/Resolution on C18 Decision1 Is k-strophanthin-alpha retained on C18? Start->Decision1 RP_Optimize Optimize Reversed-Phase Method Decision1->RP_Optimize Yes Consider_HILIC Switch to HILIC Mode Decision1->Consider_HILIC No (Elutes at void) Try_Polar_RP Try Polar-Embedded or Phenyl-Hexyl Column RP_Optimize->Try_Polar_RP End Optimized Separation Try_Polar_RP->End Select_HILIC_Column Select HILIC Column (e.g., bare silica, amide, diol) Consider_HILIC->Select_HILIC_Column Select_HILIC_Column->End

Sources

Technical Support Center: Optimizing Extraction Yield of k-Strophanthin-α from Strophanthus Seeds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals tasked with isolating k-strophanthin-α (also known as cymarin), a potent cardiac monoglycoside, from the seeds of Strophanthus kombe or Strophanthus hispidus.

Unlike generic extraction guides, this document focuses on the causality behind extraction failures and provides a self-validating framework to ensure high-yield, high-purity recovery without compromising the structural integrity of the target molecule.

Part 1: Troubleshooting FAQs (Yield & Degradation)

Q1: Why is my extraction yield of k-strophanthin-α lower than expected despite exhaustive defatting and extraction? The Causality: Strophanthus seeds are highly lipophilic, making defatting with non-polar solvents (like hexane or petroleum ether) a standard pre-treatment step. However, k-strophanthin-α is a monoglycoside (strophanthidin + cymarose), making it significantly less polar than its di- and tri-glycoside counterparts (like k-strophanthin-β or k-strophanthoside). Over-washing the biomass or using moderately polar defatting solvents (e.g., dichloromethane) can prematurely leach k-strophanthin-α into the waste fraction. Furthermore, literature indicates that1[1], provided you have robust downstream cleanup.

  • Self-Validating Fix: Run a parallel micro-extraction comparing defatted vs. non-defatted seeds. Analyze the defatting solvent waste via LC-MS/MS. If the pseudomolecular ion [M-H]- for cymarin is present in the hexane wash, reduce the defatting time or switch to a strictly non-defatted workflow relying entirely on post-extraction Solid-Phase Extraction (SPE).

Q2: My LC-MS/MS data shows high levels of k-strophanthidin (the aglycone) but very little k-strophanthin-α. What went wrong? The Causality: You are observing forced degradation due to poor pH control. k-Strophanthin-α is highly sensitive to pH extremes.2[2]. Conversely, if your solvent becomes basic, the unsaturated 17β-lactone ring hydrolyzes into inactive γ-hydroxy acids.

  • Self-Validating Fix: Buffer your hydroethanolic extraction solvent to a strict pH of 6.5–7.0. Monitor the extract's pH dynamically.

DegradationPathway KStroph k-Strophanthin-α (Cymarin) Acid Acidic Conditions (pH < 4) KStroph->Acid Base Basic Conditions (pH > 8) KStroph->Base Aglycone k-Strophanthidin (Aglycone) Acid->Aglycone Glycosidic Cleavage Lactone γ-Hydroxy Acids (Hydrolyzed Lactone) Base->Lactone 17β-Lactone Opening

Fig 1: pH-dependent degradation pathways of k-strophanthin-α during extraction.

Q3: How do I prevent endogenous enzymes from altering my yield profile? The Causality: Strophanthus seeds contain endogenous β-glucosidases. During slow extraction processes (like prolonged maceration) or storage,1[1]. While this might artificially inflate your k-strophanthin-α yield, it destroys the natural compound profile and introduces batch-to-batch inconsistency.

  • Self-Validating Fix: Utilize Ultrasound-Assisted Extraction (UAE) to rapidly rupture cell walls and denature endogenous enzymes, reducing extraction time from 48 hours to 30 minutes.

Part 2: Quantitative Optimization Data

To optimize your workflow, compare the empirical outcomes of different extraction methodologies. The table below synthesizes the impact of various parameters on yield and purity.

Extraction MethodSolvent SystemTemp (°C)TimeRelative Yield (k-Strophanthin-α)Purity (Post-SPE)Mechanistic Causality / Notes
Reflux (Non-Defatted) 70% EtOH (aq)75°C2 hrsHighest LowAchieves maximum tissue penetration and yield, but co-extracts heavy lipids. Requires extensive C18 SPE cleanup.
Ultrasound-Assisted (UAE) 50% EtOH (aq)25°C0.5 hrsMedium-High HighCavitation forces lyse cells rapidly without thermal degradation. Ideal for preserving delicate glycosidic bonds.
Cold Maceration 100% Methanol25°C48 hrsLow MediumSlow kinetics. Prolonged aqueous/alcoholic exposure increases the risk of enzymatic degradation by plant β-glucosidases.

Part 3: Self-Validating Extraction Protocol

This protocol integrates 3[3] to isolate k-strophanthin-α for downstream LC-MS/MS analysis.

Step 1: Biomass Preparation & Lysis
  • Mill dried Strophanthus kombe seeds to a fine powder (particle size < 0.5 mm) to maximize surface area.

  • Optional Defatting: If high lipid content is fouling your LC columns, wash 10g of powder with 50 mL of Hexane for 15 minutes. Decant and dry the biomass. (Note: See Q1 before executing this step).

Step 2: Ultrasound-Assisted Extraction (UAE)
  • Suspend 10g of the prepared biomass in 100 mL of 50% Ethanol (buffered to pH 6.8 using 10 mM ammonium acetate).

  • Sonicate the mixture at room temperature (25°C) for 30 minutes.

  • Centrifuge the homogenate at 4,000 x g for 10 minutes and collect the supernatant.

Self-Validation Checkpoint 1 (Recovery Spike): Before proceeding to Step 3, spike a 100 µL aliquot of the crude supernatant with a known concentration of an internal standard (e.g., Digitoxin). Post-SPE LC-MS analysis must show >85% recovery of this standard to validate that your target cardenolides are not being irreversibly bound to the SPE matrix.

Step 3: Solid-Phase Extraction (SPE) Cleanup
  • Condition a C18 SPE cartridge (500 mg) with 5 mL of Methanol, followed by 5 mL of HPLC-grade Water.

  • Load 2 mL of the crude extract supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 10% Ethanol to remove highly polar impurities (sugars, organic acids).

  • Elute the enriched k-strophanthin-α fraction using 5 mL of 70% Ethanol.

Self-Validation Checkpoint 2 (Elution Profiling): Collect the elution in 1 mL fractions. Analyze fractions 1 through 5 independently. If k-strophanthin-α peaks in fraction 4 or 5, your elution volume is insufficient, and you are leaving yield on the column.

Step 4: LC-ESI-MS/MS Characterization
  • Evaporate the SPE eluate under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of initial mobile phase (Water:Acetonitrile with 1% Formic Acid).

  • Analyze via RP-C18 HPLC coupled to ESI-MS/MS.2[2].

ExtractionWorkflow Seed Strophanthus kombe Seeds (Milled & Dried) Defat Defatting (Optional) Hexane Wash Seed->Defat Extract Hydroethanolic Extraction (50% EtOH, UAE, pH 6.8) Defat->Extract Biomass Filter Centrifugation (4,000 x g) Extract->Filter SPE SPE Cleanup (C18 Cartridge) Filter->SPE HPLC LC-ESI-MS/MS Analysis k-Strophanthin-α Quant SPE->HPLC Purified Extract

Fig 2: Optimized workflow for k-strophanthin-α extraction from Strophanthus seeds.

References

  • Effect of extraction, microbial fermentation and storage on the cardenolide profile of Strophanthus kombé Oliv. seed preparations. ResearchGate. Available at:[Link]

  • LC-ESI-MS/MS characterization of strophanthin-K. PubMed/NIH. Available at:[Link]

Sources

preventing thermal degradation of k-strophanthin-alpha during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: k-Strophanthin-alpha (Cymarin) Storage & Stability

Welcome to the Technical Support Center for Cardiac Glycoside Handling. This guide provides authoritative troubleshooting and methodological frameworks for preventing the thermal degradation of k-strophanthin-alpha (commonly known as cymarin ). As a Senior Application Scientist, I have designed this resource to move beyond basic storage instructions, offering you the mechanistic causality behind cymarin's instability and self-validating protocols to ensure absolute data integrity in your drug development and pharmacological assays.

Part 1: Core Mechanisms & FAQs – The Causality of Degradation

Q1: Why does k-strophanthin-alpha rapidly lose potency when stored improperly at room temperature? A1: Cymarin consists of a steroidal aglycone core (strophanthidin) linked to a cymarose sugar moiety, featuring a critical U-shaped pharmacophore with an unsaturated 17β-lactone ring[1]. Thermal energy lowers the activation barrier for two primary degradation pathways depending on the solvent's pH. Heat acts as a catalyst; without strict cryogenic temperature control (-20°C)[2], ambient thermal energy accelerates the nucleophilic attack on the lactone ring or the hydrolysis of the glycosidic bond.

Q2: I observed multiple unknown peaks in my HPLC chromatogram after storing my cymarin stock solution at 4°C for a month. What are these degradants? A2: If your aqueous or methanolic stock solution was not strictly pH-controlled, thermal degradation occurred over time. According to forced degradation studies utilizing LC-ESI-MS/MS, cymarin is highly susceptible to pH-dependent thermal breakdown[3]:

  • Acidic Drift (pH < 6): Promotes the cleavage of the glycosidic bond, yielding strophanthidin (the aglycone) and free cymarose. In mass spectrometry, this is identifiable by the loss of the m/z 409 carbohydrate signature[3].

  • Alkaline Drift (pH > 8): Induces the irreversible hydrolysis and opening of the 17β-lactone ring, forming inactive γ-hydroxy acids [3].

Notably, cymarin remains practically stable under oxidative stress (e.g., 3% H₂O₂), confirming that thermal-hydrolytic pathways are the primary vulnerabilities during storage[3].

DegradationPathways Cymarin k-Strophanthin-alpha (Intact Cymarin) Acidic Acidic/Thermal Stress (pH < 5, Temp > 40°C) Cymarin->Acidic H+ Catalysis Alkaline Alkaline/Thermal Stress (pH > 8, Temp > 40°C) Cymarin->Alkaline OH- Catalysis Storage Optimal Storage (-20°C, pH 6.5-7.0) Cymarin->Storage Prevents Degradation Aglycone Glycosidic Bond Cleavage Yields: Strophanthidin Acidic->Aglycone Accelerated by Heat Lactone 17β-Lactone Ring Opening Yields: γ-Hydroxy Acids Alkaline->Lactone Accelerated by Heat

Biochemical degradation pathways of k-strophanthin-alpha under thermal and pH stress.

Part 2: Troubleshooting Guide – Optimizing Storage and Handling

Issue: High variability in Na⁺/K⁺-ATPase inhibition IC₅₀ values across different experimental days.

  • Root Cause Analysis: Repeated freeze-thaw cycles or prolonged benchtop exposure of the working solution causes micro-fluctuations in temperature, leading to cumulative thermal degradation. If the lactone ring opens due to transient alkaline exposure combined with heat, the molecule can no longer bind the Na⁺/K⁺-ATPase target[1].

  • Corrective Action:

    • Lyophilized Powder: Store the raw API in a tightly sealed amber vial at -20°C, thoroughly desiccated, and protected from light[2].

    • Liquid Stocks: Reconstitute in anhydrous DMSO or a buffered methanol/water mixture (pH 6.5–7.0). Immediately divide into single-use aliquots and store at -80°C. Never return a thawed aliquot to the freezer.

Quantitative Stability Matrix

To facilitate risk assessment during experimental design, the following table summarizes the thermal and pH-dependent degradation kinetics of cymarin solutions based on established cardiac glycoside stability profiles.

Storage ConditionTemperaturepH MatrixEstimated Half-Life (t½)Primary Degradant
Long-term Cryogenic -20°C6.5 – 7.0> 24 monthsNone (Stable)
Refrigerated Aqueous 2–8°C6.5 – 7.0~ 12 weeksStrophanthidin (Trace)
Room Temp (Unbuffered) 25°C5.0 (Acidic)< 7 daysStrophanthidin
Accelerated Stress 40°C9.0 (Alkaline)< 24 hoursγ-Hydroxy Acids
Oxidative Stress 25°C3% H₂O₂> 24 hoursPractically Stable

Part 3: Self-Validating Protocol – Stability-Indicating HPLC-UV/MS Assay

To definitively prove that your storage conditions are preserving k-strophanthin-alpha, you must implement a self-validating forced degradation assay[4]. This protocol ensures causality: by intentionally destroying the molecule under controlled stress, you validate that your analytical method can accurately distinguish intact cymarin from its thermal degradants.

Step-by-Step Methodology:

  • Stock Preparation (The Baseline): Dissolve the k-strophanthin-alpha reference standard in HPLC-grade methanol to a concentration of 1000 µg/mL[3]. Add an internal standard (e.g., a stable isotope or a distinct cardenolide like ouabain) to correct for injection variability.

  • Aliquoting & Stress Application (The Variable):

    • Control: Store one 1 mL aliquot at -20°C.

    • Thermal/Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 80°C for 4 hours[3][4].

    • Thermal/Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 80°C for 4 hours[3][4].

  • Reaction Quenching (The Causality Lock): To prevent further degradation during analysis, rapidly cool the stressed samples in an ice bath (4°C) and immediately neutralize the pH (add 0.1 M NaOH to the acidic sample; 0.1 M HCl to the alkaline sample)[4].

    • Causality Check: Quenching locks the kinetic state of the molecule, ensuring the degradation measured perfectly reflects the thermal exposure time, rather than the wait time in the autosampler.

  • Chromatographic Separation: Inject samples into an LC-ESI-MS/MS system using a reversed-phase C-18 column. Use a gradient mobile phase of water (with 1% formic acid) and acetonitrile[3].

  • Data Validation: Compare the stressed chromatograms against the -20°C control. The storage condition is validated only if the cymarin peak area decreases proportionally to the appearance of strophanthidin (acidic) or γ-hydroxy acids (alkaline), with baseline resolution between all peaks.

ProtocolWorkflow S1 1. Aliquot Preparation S2 2. Thermal Incubation S1->S2 Control & Test S3 3. Rapid Quenching S2->S3 Stop Reaction S4 4. LC-MS/MS Analysis S3->S4 Quantify Intact S5 5. Kinetic Validation S4->S5 Arrhenius Plot

Self-validating experimental workflow for stability-indicating thermal degradation assays.

References

  • Source: benchchem.
  • Storage and handling guidelines for Strophanthin ...
  • Source: ovid.
  • Source: mdpi.

Sources

Navigating the Cellular Maze: A Technical Guide to Overcoming k-Strophanthin-alpha Membrane Permeability in Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with k-strophanthin-alpha. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its membrane permeability in in vitro experiments. As a potent inhibitor of the Na+/K+-ATPase, the efficacy of k-strophanthin-alpha in cell-based assays is critically dependent on its ability to reach its target on the cell surface and, for some downstream effects, to modulate intracellular signaling cascades. This resource provides practical, experience-driven advice to help you design robust experiments and interpret your data with confidence.

Understanding the Challenge: The "Outside-In" Problem

K-strophanthin-alpha, a cardiac glycoside, exerts its primary effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase pump. While this interaction initiates a cascade of events, achieving consistent and reproducible results in vitro can be hampered by the compound's inherent physicochemical properties that may limit its free access to the binding site in a complex cell culture environment. This guide will walk you through strategies to mitigate these issues and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with k-strophanthin-alpha in cell culture.

Q1: My k-strophanthin-alpha treatment shows little to no effect on my cells. What could be the issue?

A1: This is a frequent challenge and can stem from several factors:

  • Insufficient Membrane Permeability: The compound may not be efficiently reaching the Na+/K+-ATPase on the cell surface due to its polarity.

  • Incorrect Concentration: The effective concentration can be highly cell-type dependent. A dose-response experiment is crucial.

  • Inadequate Incubation Time: The kinetics of binding and downstream effects can vary. A time-course experiment is recommended.

  • Compound Stability: Degradation of k-strophanthin-alpha in your stock solution or culture medium can lead to loss of activity.

  • Cell Line Resistance: Some cell lines may express isoforms of the Na+/K+-ATPase that are less sensitive to k-strophanthin-alpha.

Q2: I'm dissolving my k-strophanthin-alpha in DMSO. Could the solvent be affecting my results?

A2: Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent, but it is not inert and can have direct biological effects, including on the Na+/K+-ATPase. It is crucial to run parallel vehicle controls (cells treated with the same concentration of DMSO as your highest k-strophanthin-alpha dose) to differentiate the effects of the solvent from your compound of interest.[1][2][3]

Q3: How can I improve the delivery of k-strophanthin-alpha to my cells?

A3: Several strategies can be employed to enhance the effective concentration of k-strophanthin-alpha at the cell membrane:

  • Use of a Permeabilizing Agent: A low concentration of a gentle permeabilizing agent can facilitate access to the cell surface.

  • Liposomal Encapsulation: Encapsulating k-strophanthin-alpha in liposomes can improve its stability and delivery to the cell membrane.

  • Nanoparticle Formulation: Similar to liposomes, nanoparticles can serve as carriers to enhance delivery and cellular uptake.

Q4: What is the recommended concentration range and incubation time for k-strophanthin-alpha in in vitro assays?

A4: There is no single answer as it is highly dependent on the cell type and the specific endpoint being measured. A good starting point is to consult the literature for similar cell types and assays. However, it is always recommended to perform a dose-response (e.g., from 1 nM to 10 µM) and a time-course (e.g., 1, 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific system.

Q5: How should I prepare and store my k-strophanthin-alpha stock solution?

A5: To ensure the stability and potency of your k-strophanthin-alpha, follow these guidelines:

  • Solvent: Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions in your cell culture medium for each experiment. Be aware that the stability of k-strophanthin-alpha can be pH-dependent in aqueous solutions.[4]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during in vitro experiments with k-strophanthin-alpha.

Issue 1: Inconsistent or No Observable Effect

Underlying Cause: Poor bioavailability at the cell surface is a primary suspect.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent or no effect of k-strophanthin-alpha.

Experimental Protocols

Protocol 1: Enhancing Permeability with DMSO

Dimethyl sulfoxide (DMSO) can increase membrane fluidity, potentially enhancing the access of k-strophanthin-alpha to the Na+/K+-ATPase. However, DMSO itself can inhibit the pump.[2][3] Therefore, careful titration and appropriate controls are essential.

Step-by-Step Methodology:

  • Determine DMSO Tolerance: Before your main experiment, perform a dose-response curve with DMSO alone (e.g., 0.1% to 2% v/v) on your cells and measure viability (e.g., using an MTT or LDH assay). Identify the highest concentration of DMSO that does not cause significant cytotoxicity.

  • Vehicle Control Groups: In your k-strophanthin-alpha experiment, include the following control groups:

    • Untreated cells (no k-strophanthin-alpha, no DMSO).

    • Vehicle control (highest concentration of DMSO used for k-strophanthin-alpha dilution, but no k-strophanthin-alpha).

  • Experimental Groups: Prepare your k-strophanthin-alpha dilutions in a medium containing the predetermined non-toxic concentration of DMSO.

  • Data Analysis: Subtract the effect of the vehicle control from your k-strophanthin-alpha treatment groups to isolate the effect of the compound.

Data Presentation: Deconvoluting Vehicle vs. Compound Effects

Treatment GroupMeasured Effect (e.g., % Inhibition of Na+/K+-ATPase)
Untreated0%
Vehicle (DMSO)Effect of DMSO alone
k-strophanthin-alpha + DMSOCombined effect
Calculated k-strophanthin-alpha Effect Combined effect - Effect of DMSO alone
Protocol 2: Liposomal Formulation of k-Strophanthin-alpha (Thin-Film Hydration Method)

Liposomes can encapsulate k-strophanthin-alpha, potentially improving its stability and facilitating its interaction with the cell membrane.[5][6]

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Dissolve a lipid mixture (e.g., DSPC and cholesterol) and k-strophanthin-alpha in an organic solvent (e.g., chloroform:methanol) in a round-bottom flask.[7][8]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[7]

  • Purification:

    • Remove unencapsulated k-strophanthin-alpha by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the k-strophanthin-alpha concentration (e.g., by HPLC).

Protocol 3: Nanoparticle Formulation of k-Strophanthin-alpha (Solvent Evaporation Method)

Biodegradable polymeric nanoparticles can also be used to encapsulate and deliver k-strophanthin-alpha.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve k-strophanthin-alpha and a polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).[9]

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., PVA) and emulsify using high-speed homogenization or sonication. This creates an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

  • Characterization: As with liposomes, characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Signaling Pathway and Assay Workflow

The primary mechanism of k-strophanthin-alpha involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This can trigger various downstream signaling pathways.

G cluster_1 Intracellular Space k-Strophanthin k-Strophanthin NaK_ATPase Na+/K+-ATPase k-Strophanthin->NaK_ATPase Inhibits Na_in ↑ [Na+]i K_out [K+]o NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Decreased Efflux Na_out [Na+]o Na_in->NCX Reduces Gradient Signaling Downstream Signaling (e.g., Src, ERK) Ca_in->Signaling K_in [K+]i Ca_out [Ca2+]o

Caption: Canonical signaling pathway of k-strophanthin-alpha.

General Assay Workflow:

AssayWorkflow A 1. Cell Seeding B 2. Treatment (k-Strophanthin +/- Delivery Vehicle) A->B C 3. Incubation (Optimized Time) B->C D 4. Endpoint Assay (e.g., Viability, Ion Flux, Western Blot) C->D E 5. Data Analysis D->E

Caption: General workflow for in vitro assays with k-strophanthin-alpha.

References

  • A Reduction in the Activity of the Na+, K+-pump in Dimethylsulfoxide-Treated Friend Erythroleukemia Cells Is Not Due to Partial Inactivation of the Na+, K+-ATPase. (1984). Journal of Cellular Physiology. [Link]

  • Dimethyl sulfoxide inhibits renal Na(+)-K(+)-ATPase at a site different from ouabain and atrial peptides. (1991). Life Sciences. [Link]

  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. (2020). Advanced Science. [Link]

  • Dependence of the Na + ,K +-ATPase activity on the [PtCl 2 (DMSO) 2 ] concentration in the absence and in the presence of 10 mM L-Cys. (2015). ResearchGate. [Link]

  • Specific modifications of the Na+,K+-dependent adenosine triphosphatase by dimethyl sulfoxide. (1975). The Journal of Biological Chemistry. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io. [Link]

  • Understanding Lipid-Based Carriers: Differences Between Lipid Nanoparticles and Liposomes. (2025). AZoNano. [Link]

  • The Difference between Lipid Nanoparticles and Liposomes. (2024). Diversa technologies. [Link]

  • Liposome vs. Lipid Nanoparticle: What's the Difference?. (2022). Ascendia Pharma. [Link]

  • Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • On the deterioration of crystalline strophanthin in aqueous solution. (1920). Proceedings of the Society for Experimental Biology and Medicine. [Link]

  • Techniques for encapsulating bioactive agents into liposomes. (1987). Chemistry and Physics of Lipids. [Link]

  • Dimethyl sulfoxide-induced conformational state of Na(+)/K(+)-ATPase studied by proteolytic cleavage. (2002). Biochimica et Biophysica Acta. [Link]

  • Mathematical deconvolution of CAR T-cell proliferation and exhaustion from real-time killing assay data. (2021). PLoS Computational Biology. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2020). Molecules. [Link]

  • DETERIORATION OF CRYSTALLINE STROPHANTHIN IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION. (1921). The Journal of Experimental Medicine. [Link]

  • Technical Application Guides. (n.d.). Antibodies.com. [Link]

  • Liposomal Formulations in Clinical Use: An Updated Review. (2017). Molecules. [Link]

  • liposomal drug delivery system. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Why #Convolution & #Deconvolution Matter in IVIVC and Generic Product Development. (2025). YouTube. [Link]

  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2019). Current Drug Discovery Technologies. [Link]

  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. (2020). Toxins. [Link]

  • Troubleshooting - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]

  • Alpha Tocopherol Loaded Polymeric Nanoparticles: Preparation, Characterizations, and In Vitro Assessments Against Oxidative Stress in Spinal Cord Injury Treatment. (2022). AAPS PharmSciTech. [Link]

  • development and optimization of screening assays for targeted miniprotein therapeutics: focus on kv1.3 and mmp-2. (n.d.). University of California, Irvine. [Link]

  • Deconvolution of clinical variance in CAR-T cell pharmacology and response. (2023). Nature Communications. [Link]

  • [On the quantitative effectiveness of k-strophanthin-alpha (Cymarin) in intravenous and oral administration]. (1969). Deutsche medizinische Wochenschrift (1946). [Link]

  • Deconvoluting Low Yield from Weak Potency in Direct-to-Biology Workflows with Machine Learning. (2023). ChemRxiv. [Link]

  • Cell Based Assay Development - Live-cell Imaging. (n.d.). Charnwood Discovery. [Link]

  • May Strophanthin be a valuable cardiac drug ?. (2023). American Journal of Medical and Clinical Research & Reviews. [Link]

  • Preparation, Characterization and In Vitro Anticancer Activity of Sulforaphene-Loaded Solid Lipid Nanoparticles. (2024). Molecules. [Link]

  • Alpha Tocopherol Loaded Polymeric Nanoparticles: Preparation, Characterizations, and In Vitro Assessments Against Oxidative Stress in Spinal Cord Injury Treatment. (2022). ResearchGate. [Link]

  • Photophysical Characterization and In Vitro Evaluation of α-Mangostin-Loaded HDL Mimetic Nano-Complex in LN-229 Glioblastoma Spheroid Model. (2024). International Journal of Molecular Sciences. [Link]

  • Nanoradiopharmaceuticals Based on Alpha Emitters: Recent Developments for Medical Applications. (2021). Pharmaceuticals. [Link]

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Validation & Comparative

A Comparative Guide to k-Strophanthin-alpha and Ouabain: Binding Affinity and Cellular Signaling

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

k-Strophanthin-alpha and Ouabain (g-strophanthin) are potent cardiac glycosides, a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1][2] Their primary therapeutic effects, as well as their toxic potential, stem from their specific interaction with the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[3][4] This guide provides an in-depth technical comparison of k-strophanthin-alpha and ouabain, focusing on their binding affinity to the Na+/K+-ATPase and the subsequent downstream signaling cascades they initiate. Understanding the nuanced differences between these two closely related molecules is critical for the rational design of novel therapeutics with improved efficacy and safety profiles.

The Na+/K+-ATPase, also known as the sodium pump, actively transports sodium and potassium ions against their concentration gradients, a process vital for numerous physiological functions, including nerve impulse conduction and muscle contraction.[4][5] Cardiac glycosides bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[6] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.[2] Beyond this classical ion-transport-mediated mechanism, it is now well-established that the Na+/K+-ATPase also functions as a signal transducer.[7][8] The binding of cardiac glycosides can trigger a complex network of intracellular signaling pathways, independent of major changes in intracellular ion concentrations, that regulate cell growth, proliferation, and apoptosis.[9][10]

This guide will delve into a direct comparison of k-strophanthin-alpha and ouabain, examining the available experimental data on their binding affinities and exploring the similarities and differences in their downstream signaling effects.

Comparative Analysis of Binding Affinity to Na+/K+-ATPase

The binding of cardiac glycosides to the Na+/K+-ATPase is a high-affinity interaction, typically characterized by dissociation constants (Kd) or inhibition constants (Ki) in the nanomolar range. While both k-strophanthin-alpha and ouabain are potent inhibitors of the Na+/K+-ATPase, direct, side-by-side comparative studies under identical experimental conditions are limited in the scientific literature, making a precise quantitative comparison challenging.[3] The reported affinity values can vary significantly depending on the species, tissue source of the enzyme, the specific isoform of the Na+/K+-ATPase α-subunit, and the experimental conditions of the assay.

The key structural difference between k-strophanthin-alpha (cymarin) and ouabain lies in their sugar moieties and the aglycone structure.[3] k-Strophanthin-alpha consists of the aglycone strophanthidin linked to a cymarose sugar, whereas ouabain has the aglycone ouabagenin linked to a rhamnose sugar.[11] These structural variations can influence the binding kinetics and affinity for the Na+/K+-ATPase.

The following table summarizes representative inhibitory potency data for ouabain and strophanthidin (the aglycone of k-strophanthin) from various studies. It is important to note that IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and can be influenced by substrate concentrations, while Ki and Kd values are more direct measures of binding affinity.

CompoundEnzyme SourceParameterValueReference
Ouabain Canine kidney α1, Porcine cerebral cortex α3 Na+/K+-ATPaseIC5015 nM[12]
Ouabain Rat brain Na+/K+-ATPaseIC5023.0 ± 0.15 nM (very high affinity site)[3]
Ouabain Rat brain Na+/K+-ATPaseKd17.0 ± 0.2 nM (very high affinity site)[3]
Ouabain Rat pineal membranesKd~14 nM[7]
Ouabain Vero cells (anti-MERS-CoV activity)IC5080 nM[13]
Strophanthidin Rat brain ATPaseIC50~1 µM[14]

Analysis of Binding Affinity Data:

Experimental Protocol: Radioligand Competition Binding Assay for Na+/K+-ATPase

The following protocol describes a standard radioligand competition binding assay to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., k-strophanthin-alpha or ouabain) for the Na+/K+-ATPase. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand (e.g., [3H]ouabain) from its binding site on the enzyme.

I. Materials and Reagents:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a suitable source (e.g., porcine or canine kidney).

  • Radioligand: [3H]ouabain (specific activity ~15-30 Ci/mmol).

  • Unlabeled Ligands: k-strophanthin-alpha and ouabain stock solutions of known concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

II. Experimental Procedure:

  • Enzyme Preparation:

    • Thaw the purified Na+/K+-ATPase preparation on ice.

    • Dilute the enzyme preparation in binding buffer to a final concentration that yields optimal specific binding (typically 5-20 µg of protein per assay tube).

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled ligands (k-strophanthin-alpha and ouabain) in binding buffer, covering a wide concentration range (e.g., from 10^-12 M to 10^-5 M).

    • Set up assay tubes in triplicate for each concentration of the unlabeled ligand.

    • Include tubes for total binding (only [3H]ouabain and enzyme) and non-specific binding (NSB) ( [3H]ouabain, enzyme, and a saturating concentration of unlabeled ouabain, e.g., 10 µM).

  • Binding Reaction:

    • To each assay tube, add the following in order:

      • Binding buffer to bring the final volume to 250 µL.

      • The appropriate concentration of unlabeled ligand (or buffer for total binding tubes, or saturating unlabeled ouabain for NSB tubes).

      • A fixed concentration of [3H]ouabain (typically at or below its Kd value, e.g., 1-5 nM).

      • The diluted enzyme preparation to initiate the binding reaction.

    • Incubate the tubes at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

    • Wash the filters three times with an excess of cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [3H]ouabain as a function of the logarithm of the unlabeled ligand concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Binding_Reaction Binding Reaction cluster_Termination_Quantification Termination & Quantification cluster_Data_Analysis Data Analysis Enzyme_Prep Enzyme Preparation (Na+/K+-ATPase) Assay_Tubes Prepare Assay Tubes (Total, NSB, Competition) Enzyme_Prep->Assay_Tubes Ligand_Prep Ligand Preparation ([3H]ouabain, unlabeled ligands) Ligand_Prep->Assay_Tubes Incubation Incubate to Reach Equilibrium Assay_Tubes->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Calc_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calc_Specific_Binding Plot_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Caption: Workflow for Radioligand Competition Binding Assay.

Downstream Signaling Pathways: A Comparative Perspective

The binding of both k-strophanthin-alpha and ouabain to the Na+/K+-ATPase initiates a cascade of intracellular signaling events that are largely independent of the pump's ion-translocating function.[8] Ouabain has been more extensively studied in this regard, and a well-defined signaling pathway involving the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras-Raf-MEK-ERK (MAPK) cascade has been elucidated.[12][16]

Information specifically detailing the downstream signaling of k-strophanthin-alpha is less abundant. However, studies on its aglycone, strophanthidin, particularly in the context of cancer, have shown modulation of the MAPK and other signaling pathways, suggesting a potential overlap in the signaling mechanisms with ouabain.[17]

Ouabain-Induced Signaling Cascade:

  • Src Kinase Activation: Upon ouabain binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of the non-receptor tyrosine kinase Src, which is often found in a pre-formed complex with the enzyme.[8][16]

  • EGFR Transactivation: Activated Src then transactivates the EGFR, a process that involves the phosphorylation of the EGFR on specific tyrosine residues.[12][16] This transactivation occurs without the need for an EGFR ligand.

  • MAPK Pathway Activation: The phosphorylated EGFR serves as a docking site for adaptor proteins like Shc and Grb2, which in turn activate the small G-protein Ras.[12] This initiates the canonical MAPK cascade, leading to the sequential phosphorylation and activation of Raf, MEK, and ERK (also known as p42/44 MAPK).[7]

  • Downstream Effects: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that can influence cell growth, proliferation, and survival.[9]

k-Strophanthin-alpha and Strophanthidin Signaling:

Signaling_Pathways cluster_Ouabain Ouabain Signaling cluster_kStrophanthin k-Strophanthin-alpha Signaling (Inferred) Ouabain Ouabain NKA_O Na+/K+-ATPase Ouabain->NKA_O Binds Src_O Src Activation NKA_O->Src_O EGFR_O EGFR Transactivation Src_O->EGFR_O MAPK_O Ras-Raf-MEK-ERK (MAPK) Cascade EGFR_O->MAPK_O Gene_Expression_O Altered Gene Expression (Growth, Proliferation, Survival) MAPK_O->Gene_Expression_O kStrophanthin k-Strophanthin-alpha NKA_K Na+/K+-ATPase kStrophanthin->NKA_K Binds Intra_Ca Increased Intracellular Ca2+ NKA_K->Intra_Ca MAPK_K MAPK Pathway Modulation (e.g., MEK1 inhibition by Strophanthidin) NKA_K->MAPK_K Potential direct signaling Intra_Ca->MAPK_K Ca2+ dependent signaling Downstream_Effects_K Cellular Effects (e.g., Apoptosis in cancer cells) MAPK_K->Downstream_Effects_K

Sources

A Researcher's Guide to k-Strophanthin-alpha versus Digoxin in Cardiomyocyte Assays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in cardiology and drug development, the nuanced differences between cardiac glycosides can significantly impact experimental outcomes. This guide provides an in-depth comparison of two such compounds, k-strophanthin-alpha and digoxin, within the context of cardiomyocyte assays. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and present comparative data to inform your research.

Introduction: Two Sides of the Same Coin?

K-strophanthin-alpha and digoxin are both cardiac glycosides, a class of compounds known for their positive inotropic effects on the heart.[1][2] They have been used historically in the treatment of heart failure and certain arrhythmias.[3][4] At the cellular level, their primary target is the Na+/K+-ATPase pump in cardiomyocytes.[1][5] Inhibition of this pump leads to a cascade of events culminating in increased intracellular calcium and enhanced contractility.[1][6]

However, despite this shared fundamental mechanism, emerging evidence suggests that these two compounds exhibit distinct pharmacological profiles, which can be critical in a research setting.[7][8] These differences likely stem from their varying affinities for the different isoforms of the Na+/K+-ATPase α-subunit expressed in human cardiomyocytes (α1, α2, and α3).[7][9] This guide will explore these subtleties, providing the rationale and methodologies to dissect their differential effects in vitro.

Mechanism of Action: A Tale of Isoform Specificity

The canonical signaling pathway for both k-strophanthin-alpha and digoxin begins with the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium concentration.[1][5] The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in reverse, bringing more calcium into the cell and reducing its extrusion.[3][6] The resulting increase in cytosolic calcium enhances the calcium load of the sarcoplasmic reticulum (SR), leading to greater calcium release during subsequent action potentials and, consequently, a stronger force of contraction.[5][10]

The key distinction between k-strophanthin-alpha and digoxin lies in their interaction with the different isoforms of the Na+/K+-ATPase α-subunit. Human cardiomyocytes express α1, α2, and α3 isoforms, and these isoforms have distinct subcellular localizations.[7][8] While digoxin, in the presence of potassium, shows a higher affinity for the α2 and α3 isoforms over the α1 isoform, other cardiac glycosides like ouabain (structurally related to k-strophanthin) exhibit different isoform-specific affinities.[7][8] This differential binding can lead to varied downstream effects, as these isoforms are thought to be coupled to different intracellular signaling microdomains.

cluster_cytosol Cytosol & Sarcoplasmic Reticulum CG k-Strophanthin-alpha or Digoxin NaK_ATPase Na+/K+-ATPase (α1, α2, α3 isoforms) CG->NaK_ATPase Inhibits NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Maintains Na+ gradient for Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in Reduced Na+ efflux Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Reduced Ca2+ efflux, Increased Ca2+ influx Na_in->NCX Alters gradient SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ SR Ca2+ load Ca_release ↑ Ca2+ release SR->Ca_release Contraction Enhanced Myofilament Interaction Ca_release->Contraction

Canonical signaling pathway of k-strophanthin-alpha and digoxin in cardiomyocytes.

Experimental Protocols for Comparative Analysis

To discern the distinct effects of k-strophanthin-alpha and digoxin, a multi-assay approach is recommended. Below are detailed protocols for key cardiomyocyte assays. For all experiments, it is crucial to use cardiomyocytes from a consistent source (e.g., primary neonatal ventricular myocytes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)) to ensure reproducibility.

Cardiomyocyte Contractility Assay

This assay directly measures the inotropic effect of the compounds.

Methodology:

  • Cell Preparation: Isolate primary cardiomyocytes or culture hiPSC-CMs on appropriate substrates until they form a spontaneously contracting syncytium.[10]

  • Experimental Setup: Place the culture plate on a specialized microscope stage equipped with a video-based edge-detection system. Maintain the cells at 37°C and 5% CO2.

  • Baseline Recording: Record the baseline contractile parameters, including the amplitude and velocity of shortening and relaxation, for at least 3 minutes.[10]

  • Compound Application: Prepare a dose-response curve for both k-strophanthin-alpha and digoxin. Add the compounds to the culture medium at the desired concentrations.

  • Data Acquisition: Continuously record the contractile transients for a set period after compound addition (e.g., 15-30 minutes) to allow for the full effect to manifest.

  • Data Analysis: Quantify the changes in contraction amplitude, peak shortening velocity, and relaxation velocity relative to the baseline.

Calcium Transient Assay

This assay visualizes the changes in intracellular calcium dynamics that underlie the inotropic effects.

Methodology:

  • Cell Preparation and Dye Loading: Culture cardiomyocytes on glass-bottom plates.[11] Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Cal-520 AM) according to the manufacturer's protocol.[12][13]

  • Imaging Setup: Use a fluorescence microscopy system capable of rapid image acquisition. Excite the dye at the appropriate wavelengths and record the emission.

  • Baseline Recording: Record spontaneous calcium transients for several minutes to establish a stable baseline.[12]

  • Compound Application: Introduce k-strophanthin-alpha and digoxin at various concentrations.

  • Post-Treatment Recording: Record the calcium transients for an extended period to capture both immediate and sustained effects.

  • Data Analysis: Analyze the recorded transients to determine changes in amplitude, decay kinetics (tau), duration, and frequency of calcium release.[14]

Cell Viability and Toxicity Assay

Given the narrow therapeutic index of cardiac glycosides, assessing cytotoxicity is crucial.[15]

Methodology:

  • Cell Seeding: Plate cardiomyocytes in a 96-well plate at a consistent density.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of k-strophanthin-alpha and digoxin for a specified duration (e.g., 24, 48 hours).

  • Viability Assessment:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.[16][17]

    • MTT/XTT Assay: Assess metabolic activity as a measure of cell viability.

    • Apoptosis Assay: Use assays like Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death.[16]

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration and generate dose-response curves to determine the EC50 for toxicity.

cluster_prep Cell Preparation cluster_assays Comparative Assays cluster_treatment Compound Treatment cluster_analysis Data Analysis Culture Cardiomyocyte Culture (Primary or iPSC-derived) Contractility Contractility Assay (Edge-detection) Culture->Contractility Seed for Assay Calcium Calcium Transient Assay (Fluorescence Imaging) Culture->Calcium Seed for Assay Viability Viability/Toxicity Assay (LDH, MTT, Apoptosis) Culture->Viability Seed for Assay Dose_Response Dose-Response of k-Strophanthin-alpha & Digoxin Contractility->Dose_Response Apply Treatment Calcium->Dose_Response Apply Treatment Viability->Dose_Response Apply Treatment Contractility_Analysis Analyze: - Amplitude - Velocity Dose_Response->Contractility_Analysis Calcium_Analysis Analyze: - Amplitude - Decay - Duration Dose_Response->Calcium_Analysis Viability_Analysis Analyze: - EC50 Toxicity - Cell Death Mechanism Dose_Response->Viability_Analysis

Experimental workflow for comparing k-strophanthin-alpha and digoxin.

Comparative Data Presentation

The following tables summarize the expected differential outcomes from the described assays based on existing literature. These should be considered as a guide, and actual results may vary depending on the specific experimental conditions.

Table 1: Comparative Effects on Cardiomyocyte Contractility

Parameterk-Strophanthin-alphaDigoxinExpected Rationale
Potency (EC50 for Inotropy) Potentially higherLowerDifferences in Na+/K+-ATPase isoform affinity and binding kinetics.[7][8]
Maximal Inotropic Effect Similar to DigoxinSimilar to k-Strophanthin-alphaBoth act via the same terminal pathway of increased intracellular Ca2+.[1][5]
Time to Onset of Action Potentially fasterSlowerDifferences in membrane permeability and binding kinetics.
Effect on Relaxation (Lusitropy) May differMay differDependent on Ca2+ reuptake mechanisms which could be differentially affected.

Table 2: Comparative Effects on Calcium Transients

Parameterk-Strophanthin-alphaDigoxinExpected Rationale
Peak Ca2+ Amplitude Dose-dependent increaseDose-dependent increaseDirect consequence of Na+/K+-ATPase inhibition and altered NCX function.[3][6]
Ca2+ Transient Decay (Tau) May show different kineticsMay show different kineticsPotential for differential effects on SR Ca2+-ATPase (SERCA) or other Ca2+ handling proteins.[18]
Diastolic Ca2+ Level Dose-dependent increaseDose-dependent increaseIncreased intracellular Ca2+ load.[19]
Spontaneous Ca2+ Release Events Increased at higher concentrationsIncreased at higher concentrationsIndicative of SR Ca2+ overload and pro-arrhythmic potential.[19]

Table 3: Comparative Cytotoxicity

Parameterk-Strophanthin-alphaDigoxinExpected Rationale
EC50 for Cytotoxicity May differMay differDifferences in off-target effects or the consequences of inhibiting specific Na+/K+-ATPase isoforms.
Predominant Cell Death Pathway Apoptosis/NecrosisApoptosis/NecrosisHigh concentrations of cardiac glycosides can induce both pathways.[20]
Therapeutic Index (In Vitro) To be determinedTo be determinedRatio of EC50 for cytotoxicity to EC50 for inotropy.

Conclusion and Future Directions

While k-strophanthin-alpha and digoxin share a common primary mechanism of action, their subtle differences in Na+/K+-ATPase isoform affinity can translate into distinct cellular phenotypes. For researchers, this necessitates a careful and comparative approach to their use in cardiomyocyte assays. The protocols and expected outcomes presented in this guide provide a framework for such investigations.

Future research should focus on elucidating the specific downstream signaling pathways that are differentially activated by these two compounds as a result of their isoform-specific binding. This could involve phosphoproteomics, gene expression analysis, and the use of isoform-specific knockout cardiomyocyte models. A deeper understanding of these differences will not only refine their use as research tools but also potentially inform the development of more targeted cardiac therapies.

References

  • Hauck, C., Potter, T., Bartz, M., Wittwer, T., Wahlers, T., Mehlhorn, U., Scheiner-Bobis, G., McDonough, A. A., Bloch, W., Schwinger, R. H., & Müller-Ehmsen, J. (2009). Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1. European Journal of Pharmacology, 622(1-3), 7–14. [Link]

  • Hauck, C., Potter, T., Bartz, M., Wittwer, T., Wahlers, T., Mehlhorn, U., Scheiner-Bobis, G., McDonough, A. A., Bloch, W., Schwinger, R. H., & Müller-Ehmsen, J. (2009). Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase alpha1beta1, alpha2beta1 and alpha3beta1. PubMed. [Link]

  • EBM Consult. (2015). The Mechanism of Digoxin's (Lanoxin) Increase in Inotropy (Force of Contraction of the Heart). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Digoxin? Retrieved from [Link]

  • Su, C. T., Lee, Y. C., Lin, J. G., & Hsieh, C. L. (2012). Characterization of the mechanisms of the increase in PPARδ expression induced by digoxin in the heart using the H9c2 cell line. British Journal of Pharmacology, 165(7), 2322–2333. [Link]

  • Xie, J. X., Xie, J., & Xie, Z. (2016). Regulation of Cardiac Remodeling by Cardiac Na+/K+-ATPase Isoforms. Frontiers in Physiology, 7, 389. [Link]

  • Sjögren, B., Parra, V., Ceco, E., Limas, C. J., & O'Connell, T. D. (2015). Digoxin-Mediated Upregulation of RGS2 Protein Protects against Cardiac Injury. The Journal of Pharmacology and Experimental Therapeutics, 352(1), 153–161. [Link]

  • Akera, T., & Brody, T. M. (1983). Digitalis sensitivity of Na+,K(+)-ATPase, myocytes and the heart. PubMed. [Link]

  • S. M. D. (2018). Inflammasome inhibition blocks cardiac glycoside cell toxicity. Proceedings of the National Academy of Sciences, 115(18), 4737–4742. [Link]

  • CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved from [Link]

  • Campia, I., Pescarmona, G., & Bosia, A. (2012). Digoxin and ouabain induce the efflux of cholesterol via liver X receptor signalling and the synthesis of ATP in cardiomyocytes. Biochemical Journal, 447(2), 301–311. [Link]

  • Cheng, C. C., Liu, F. L., & Shiao, M. S. (2019). Induction of apoptosis and autosis in cardiomyocytes by the combination of homocysteine and copper via NOX-mediated p62 expression. Cell Death & Disease, 10(1), 22. [Link]

  • Duez, H., & Staels, B. (2020). Timed use of digoxin prevents heart ischemia-reperfusion injury through a REV-ERBα-UPS signaling pathway. Nature Communications, 11(1), 4113. [Link]

  • Aalkjær, C., & Blaustein, M. P. (2011). Ouabain–digoxin antagonism in rat arteries and neurones. British Journal of Pharmacology, 164(2b), 524–535. [Link]

  • Blaustein, M. P., & Hamlyn, J. M. (2016). Whither digitalis? What we can still learn from cardiotonic steroids about heart failure and hypertension. American Journal of Physiology-Heart and Circulatory Physiology, 310(7), H777–H797. [Link]

  • ResearchGate. (n.d.). On the Differences Between Ouabain and Digitalis Glycosides. Retrieved from [Link]

  • Ai, X., & Pogwizd, S. M. (2011). Calcium-Calmodulin Kinase II Mediates Digitalis-Induced Arrhythmias. Circulation, 124(16), 1754–1764. [Link]

  • MDPI. (2024). Role of Na+-K+ ATPase Alterations in the Development of Heart Failure. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of digoxin and ouabain on mitochondrial Complex I-III activity... Retrieved from [Link]

  • Open Access Pub. (n.d.). Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools. Retrieved from [Link]

  • RE-Place. (n.d.). Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes. Retrieved from [Link]

  • PubMed. (n.d.). [Better efficacy of K-strophanthidin versus digoxin in subjects with dilated cardiomyopathy and chronic heart insufficiency]. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Strophanthin K? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Strophanthin K used for? Retrieved from [Link]

  • PubMed. (1994). Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin. Clinical Cardiology, 17(10), 536–541. [Link]

  • FujiFilm Cellular Dynamics. (2021, May 13). Culturing and Assaying Calcium Transients of 3D Cardiac Tri-Culture Microtissues. Retrieved from [Link]

  • Answer from top 13 papers. (n.d.). What are the mechanisms of action and therapeutic uses of digoxin in heart conditions? Retrieved from [Link]

  • Smith, A. J., & MacLeod, K. T. (2021). CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes. Circulation Research, 129(1), 108–123. [Link]

Sources

validation of k-strophanthin-alpha as a positive control in ATPase assays

Author: BenchChem Technical Support Team. Date: April 2026

Validation of k-Strophanthin-α as a Positive Control in Na⁺/K⁺-ATPase Assays: A Comparative Guide

In the landscape of drug discovery and biochemical characterization, validating the activity of P-type ATPases—specifically the Na⁺/K⁺-ATPase—requires a highly specific, reliable, and well-characterized positive control inhibitor. While ouabain (g-strophanthin) has traditionally served as the default standard, k-strophanthin-α (also known as cymarin) offers compelling biochemical advantages for in vitro assays.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-backed comparison of k-strophanthin-α against alternative inhibitors. It details the mechanistic causality of its inhibition and provides a self-validating experimental protocol to ensure absolute confidence in your assay data.

Part 1: Mechanistic Causality – Why k-Strophanthin-α?

k-Strophanthin-α is a naturally occurring cardiac glycoside composed of the aglycone strophanthidin linked to a cymarose sugar. Its utility as a positive control stems from its precise mechanism of action: it binds to a specific site on the extracellular face of the Na⁺/K⁺-ATPase α-subunit, effectively locking the enzyme in a phosphorylated (E2-P) conformation 1[1]. This structural lock prevents the hydrolysis of ATP and the subsequent transport of ions across the membrane.

Unlike broad-spectrum ATPase inhibitors, k-strophanthin-α is exquisitely specific to the Na⁺/K⁺-ATPase pump. Furthermore, its binding induces a conformational change that not only halts ion pumping but also activates the Na⁺/K⁺-ATPase signalosome, transactivating Src kinase and the downstream EGFR/MAPK pathways 2[2]. For researchers measuring both enzymatic activity and downstream signaling cascades, k-strophanthin-α serves as a robust, dual-purpose control.

G KStroph k-Strophanthin-alpha (Cymarin) NaKATPase Na+/K+-ATPase (Alpha Subunit) KStroph->NaKATPase Binds extracellularly IonGrad Ion Gradient Disruption (↑ Intracellular Na+) NaKATPase->IonGrad Inhibits ion pumping Src Src Kinase Activation NaKATPase->Src Conformational change NCX Na+/Ca2+ Exchanger (NCX) IonGrad->NCX Reverses/Inhibits EGFR EGFR Transactivation Src->EGFR Phosphorylates

Mechanism of Na+/K+-ATPase inhibition and signaling by k-strophanthin-alpha.

Part 2: Comparative Performance Analysis

When selecting a positive control, researchers must weigh specificity, binding affinity (IC50), and solubility. The table below synthesizes the performance of k-strophanthin-α compared to common alternatives 2[2], 3[3].

InhibitorTargetSpecificityIC50 (Human Isoforms)Application Scientist Notes
k-Strophanthin-α Na⁺/K⁺-ATPaseHigh~10 - 50 nMExcellent positive control; rapid binding kinetics; locks enzyme in E2-P state.
Ouabain Na⁺/K⁺-ATPaseHigh~10 - 1150 nMThe historical gold standard, but IC50 varies widely based on specific cell lines 4[4].
Digoxin Na⁺/K⁺-ATPaseHigh~10 - 50 nMClinically relevant, but highly lipophilic, requiring higher DMSO concentrations which may affect assay baseline.
Sodium Orthovanadate P-type ATPasesLow~1 - 10 µMBroad-spectrum control; useful for validating total ATPase inhibition (including SERCA) but lacks target specificity.

Crucial Causality Note on Species Sensitivity: The IC50 of cardiac glycosides is heavily dependent on the species origin of the Na⁺/K⁺-ATPase α-subunit. Rodent α1 isoforms possess specific amino acid substitutions that render them highly resistant to cardiac glycosides, requiring millimolar concentrations for inhibition 5[5]. Conversely, human and porcine isoforms are highly sensitive (nanomolar range). A self-validating assay must account for the enzyme source to correctly interpret the IC50.

Part 3: Self-Validating Experimental Protocol (Malachite Green Assay)

To validate k-strophanthin-α as a positive control, we utilize a Malachite Green colorimetric assay. This assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis. A self-validating system requires four distinct conditions to rule out false positives and artifacts:

  • Blank (No Enzyme): Controls for spontaneous ATP hydrolysis.

  • Total Activity (Enzyme + Vehicle): Establishes the 100% baseline.

  • Positive Control (Enzyme + k-Strophanthin-α): Validates specific Na⁺/K⁺-ATPase inhibition.

  • Non-Specific Control (Enzyme + Vanadate): Validates total P-type ATPase inhibition to rule out contamination by other ATPases.

Workflow Prep Enzyme Prep Purified Na+/K+-ATPase Incubate Inhibitor Incubation Add k-Strophanthin-alpha Prep->Incubate ATP ATP Hydrolysis Add 3 mM ATP (37°C) Incubate->ATP Stop Stop Reaction Add Malachite Green ATP->Stop Read Absorbance Read at 620 nm Stop->Read

Step-by-step ATPase assay workflow using Malachite Green detection.
Step-by-Step Methodology
  • Enzyme & Buffer Preparation:

    • Prepare Assay Buffer: 50 mM Imidazole (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂ 1[1].

    • Causality: K⁺ and Mg²⁺ are critical modulators. Mg²⁺ promotes the transition of the enzyme to a high-affinity state for glycoside binding, while high concentrations of K⁺ can competitively antagonize the inhibitor 2[2].

    • Reconstitute purified Na⁺/K⁺-ATPase (e.g., porcine kidney) in the assay buffer.

  • Inhibitor Dilution:

    • Prepare a serial dilution of k-strophanthin-α ranging from 0.1 nM to 100 µM in the assay buffer to generate a robust dose-response curve 1[1].

  • Incubation:

    • Add the enzyme and k-strophanthin-α dilutions to a 96-well microplate.

    • Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the extracellular domain of the α-subunit before the addition of ATP introduces competitive turnover dynamics.

  • Reaction Initiation:

    • Add 3 mM ATP to all wells to initiate hydrolysis 1[1].

    • Incubate at 37°C for exactly 30 minutes.

  • Detection & Termination:

    • Add Malachite Green detection reagent (often formulated with 3.5% SDS). The acidic and denaturing nature of the reagent immediately stops the enzymatic reaction 1[1].

    • Incubate for 10 minutes at room temperature to allow the phosphomolybdate-malachite green complex to fully develop.

  • Quantification:

    • Read absorbance at 620 nm using a microplate reader. Calculate % inhibition relative to the Total Activity control.

Data Interpretation & Troubleshooting
  • High Background (Blank): Indicates spontaneous ATP degradation. Ensure ATP solutions are freshly prepared and kept strictly on ice prior to use.

  • Right-Shifted IC50 (Lower Potency): If the k-strophanthin-α IC50 is in the micromolar range instead of nanomolar, verify the species source of the enzyme. Rodent-derived enzymes will naturally exhibit this resistance 5[5]. Alternatively, check the K⁺ concentration in your buffer, as excessive K⁺ antagonizes cardiac glycoside binding 2[2].

References

  • The 59th Symposium of the Society of General Physiologists Na,K-ATPase and Related Cation Pumps: Structures, Mechanisms, and Diseases , NIH / PMC,[Link]

  • Evaluation of the Sensitivity of Breast Cancer Cell Lines to Cardiac Glycosides Unveils ATP1B3 as a Possible Biomarker , NIH / PMC,[Link]

  • Quo vadis Cardiac Glycoside Research? , MDPI,[Link]

  • Sensational site: the sodium pump ouabain-binding site and its ligands , NIH / PMC,[Link]

Sources

Comprehensive Structural and Functional Analysis: k-Strophanthin-α (Cymarin) vs. Extended Glycoside Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a common nomenclature trap in phytochemical profiling and drug development: k-strophanthin-α and Cymarin are synonymous identifiers for the exact same chemical entity (CAS: 508-77-0) .

To provide a scientifically rigorous and actionable comparison guide, we must reframe the inquiry. The true comparative value lies in evaluating Cymarin (the monoglycoside, k-strophanthin-α) against its naturally co-occurring, structurally extended alternatives within the Strophanthus kombe extract: k-strophanthin-β and k-strophanthoside (k-strophanthin-γ) . Understanding the causality behind their structural differences is critical for researchers optimizing cardiac glycosides for bioavailability, target affinity, and oncological repurposing.

Structural Profiling: The Glycosylation Gradient

All molecules in the k-strophanthin series share an identical steroidal aglycone core: strophanthidin . Their functional divergence is dictated entirely by the length of the sugar chain attached at the C-3 position. This structural variance directly dictates their lipophilicity and pharmacokinetic behavior.

  • k-Strophanthin-α (1): Contains a single sugar moiety (D-cymarose). Because it lacks the additional hydroxyl-heavy glucose units, it is the most lipophilic compound in the series. This translates to superior membrane permeability and higher enteral absorption.

  • k-Strophanthin-β: Contains a disaccharide chain (D-cymarose + D-glucose).

  • k-Strophanthoside (2): Contains a trisaccharide chain (D-cymarose + 2x D-glucose). The extensive glycosylation significantly increases hydrophilicity. While this reduces oral bioavailability, it alters tissue distribution, which is highly relevant when developing radiolabeled diagnostic agents.

Quantitative Data Comparison

The following table summarizes the key physicochemical and pharmacokinetic differences across the k-strophanthin alternatives.

Propertyk-Strophanthin-α (Cymarin)k-Strophanthin-βk-Strophanthoside (γ)
CAS Number 508-77-0560-53-233279-57-1
Aglycone Core StrophanthidinStrophanthidinStrophanthidin
Sugar Chain D-CymaroseD-Cymarose + D-GlucoseD-Cymarose + 2x D-Glucose
Molecular Weight 548.66 g/mol 710.81 g/mol 872.95 g/mol
Oral Bioavailability ~47%Intermediate~16%
Lipophilicity HighModerateLow
Target Affinity (IC50) ~0.42 µM (Na+/K+-ATPase)HighHigh

Data supported by pharmacokinetic studies on 3.

Functional Mechanism: Na+/K+-ATPase Signalosome

The primary target for Cymarin and its alternatives is the Na+/K+-ATPase pump . The compounds bind to the extracellular surface of the α -subunit when the enzyme is in its phosphorylated E2-P conformation.

Mechanistic Causality: By blocking the pump, Cymarin induces a localized accumulation of intracellular sodium. This disrupts the electrochemical gradient required by the Na+/Ca2+ exchanger (NCX). To compensate, the NCX operates in reverse mode, importing Ca2+ into the cell. In cardiomyocytes, this calcium influx directly enhances contractility (the classic inotropic effect).

Beyond cardiology, modern drug development focuses on the Na+/K+-ATPase signalosome . 4 induces a conformational change that transactivates associated Src kinase and the Epidermal Growth Factor Receptor (EGFR). This triggers downstream Ras-Raf-MEK-ERK signaling, which can induce apoptosis in specific oncological targets (e.g., breast and pancreatic cancer cells).

G Cymarin Cymarin (k-Strophanthin-α) NKA Na+/K+-ATPase (E2-P State) Cymarin->NKA Binds Extracellular Loop Na_Acc Intracellular Na+ Accumulation NKA->Na_Acc Blocks Na+ Efflux Signalosome Src/EGFR Transactivation NKA->Signalosome Conformational Change NCX Na+/Ca2+ Exchanger (Reverse) Na_Acc->NCX Disrupts Ion Gradient Ca_Acc Intracellular Ca2+ Influx NCX->Ca_Acc Imports Ca2+ Inotropic Increased Cardiac Contractility Ca_Acc->Inotropic Myocyte Activation Apoptosis Apoptosis (Cancer Cells) Signalosome->Apoptosis Downstream Signaling

Figure 1: Dual-pathway mechanism of Cymarin via Na+/K+-ATPase inhibition and signalosome activation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify both structural purity and functional efficacy.

Protocol A: LC-MS/MS Resolution of k-Strophanthin Glycosides

Purpose: To separate and identify the α (Cymarin), β, and γ variants from a mixed Strophanthus extract. Causality: Because the sequential addition of glucose units progressively increases the molecule's polarity, a reverse-phase (RP) gradient is required. The highly polar γ-variant will elute first, while the lipophilic α-variant (Cymarin) will elute last.

  • Sample Preparation: Dissolve 1 mg of k-strophanthin extract in 1 mL of 50% methanol/water. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatography Setup: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Gradient: Utilize a binary gradient of Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B). Program the gradient to start at 10% B, ramping linearly to 60% B over 15 minutes.

  • Mass Spectrometry Detection: Operate the ESI-MS in negative ion mode. Monitor for the abundant formate adduct ions [M+HCOO]-.

    • Validation: Cymarin will present at m/z 593 (548 Da + 45 Da). The β and γ forms will present at correspondingly higher m/z values due to the sequential 162 Da additions of glucose.

Protocol B: In Vitro Na+/K+-ATPase Activity Assay

Purpose: To quantify the inhibitory potency (IC50) of Cymarin compared to its extended glycoside alternatives. Causality: By measuring the release of inorganic phosphate (Pi) from ATP using a Malachite Green colorimetric reagent, we directly quantify the residual enzymatic activity of the pump.

  • Enzyme Preparation: Suspend purified porcine kidney Na+/K+-ATPase in an assay buffer consisting of 50 mM Imidazole (pH 7.4), 100 mM NaCl, 20 mM KCl, and 4 mM MgCl2.

  • Ligand Incubation: Add serial dilutions of Cymarin (ranging from 100 pM to 10 µM) to the enzyme suspension.

    • Self-Validation Step: You must include a 1 mM Ouabain (g-strophanthin) positive control well to establish the baseline of 100% specific pump inhibition, alongside a vehicle (DMSO) negative control to establish maximum enzyme velocity (Vmax).

  • Reaction Initiation: Add 3 mM ATP to all wells to initiate the cycle. Incubate at 37°C for exactly 30 minutes.

  • Termination & Detection: Stop the reaction by adding a 3.5% SDS solution. Immediately add the Malachite Green reagent and incubate for 10 minutes at room temperature to allow color development.

  • Readout: Measure absorbance at 620 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Source: nih.
  • Source: benchchem.
  • Source: biocrick.
  • Source: nih.

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of k-Strophanthin-alpha in Cardiac Glycoside Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with cardiac glycosides, the specificity of immunoassays is paramount for accurate quantification and meaningful results. The structural similarity among these compounds presents a significant analytical challenge: cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity of k-strophanthin-alpha in commonly used cardiac glycoside immunoassays, supported by experimental data and detailed protocols. Our objective is to equip you with the technical insights necessary to navigate these complexities and ensure the integrity of your research.

The Challenge of Structural Similarity: A Molecular Perspective

Cardiac glycosides, a class of naturally derived compounds, share a common steroidal backbone, the aglycone, and a sugar moiety. These structural similarities are the root cause of cross-reactivity in immunoassays, where antibodies designed to recognize a specific cardiac glycoside may also bind to related, yet distinct, molecules.[1] This can lead to inaccurate measurements, potentially impacting both clinical diagnostics and pre-clinical research.

k-Strophanthin-alpha, a key component of the k-strophanthin mixture, possesses the aglycone strophanthidin. Its structure, when compared to other prominent cardiac glycosides like digoxin, digitoxin, and ouabain (g-strophanthin), reveals subtle yet critical differences that govern antibody recognition.

Key Structural Differences Influencing Immunoassay Specificity:

  • Aglycone Core: While all share the steroid nucleus, variations in hydroxylation patterns are crucial. For instance, digoxin possesses a hydroxyl group at the C-12 position of the steroid ring, which is absent in digitoxin.[2] Ouabain, on the other hand, has a more extensively hydroxylated aglycone (ouabagenin) compared to strophanthidin.

  • Sugar Moiety: The type and number of sugar residues attached to the aglycone significantly impact the molecule's overall shape and epitope presentation. k-Strophanthin-alpha has a cymarose and a glucose sugar, digoxin has a trisaccharide of digitoxose, and ouabain has a single rhamnose sugar. These differences in the glycone portion can be exploited to generate more specific antibodies.

Comparative Analysis of k-Strophanthin-alpha Cross-Reactivity

To provide a clear comparison, we have compiled cross-reactivity data for k-strophanthin-alpha in various commercially available cardiac glycoside immunoassays. The percentage of cross-reactivity is a measure of the interfering substance's ability to displace the labeled antigen from the antibody, relative to the target analyte.

Immunoassay PlatformTarget AnalyteCross-ReactantReported Cross-Reactivity (%)
Roche ElecsysDigoxink-Strophanthin< 0.2[3]
Roche ElecsysDigoxinOuabain (g-Strophanthin)< 0.1[3]
Siemens Dimension VistaDigoxinOuabainNot specified, but ouabain is used as a reagent component[4]

Analysis of the Data:

The data clearly indicates that modern, monoclonal antibody-based immunoassays, such as the Roche Elecsys Digoxin assay, exhibit excellent specificity with minimal cross-reactivity from k-strophanthin-alpha (<0.2%). This high degree of specificity is crucial for therapeutic drug monitoring of digoxin, preventing falsely elevated results in patients who might be exposed to other cardiac glycosides. The minimal cross-reactivity of ouabain in this assay further underscores the ability of carefully selected monoclonal antibodies to discriminate between these closely related structures.

It is important to note that older, polyclonal antibody-based assays may exhibit higher and more variable cross-reactivity.[5] Therefore, it is imperative for researchers to consult the package insert of the specific immunoassay being used to understand its cross-reactivity profile.

The Underlying Mechanism of Antibody Cross-Reactivity

The phenomenon of cross-reactivity is a direct consequence of the structural homology between the target analyte and the interfering substance. The antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope. If a non-target molecule shares a sufficiently similar epitope, it can also bind to the antibody, leading to a cross-reaction.

Caption: Mechanism of antibody specificity and cross-reactivity.

Experimental Protocol for Determining Cross-Reactivity in a Competitive ELISA

To empirically determine the cross-reactivity of k-strophanthin-alpha in a cardiac glycoside immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method. The following protocol provides a detailed, step-by-step methodology.

Objective: To quantify the percentage of cross-reactivity of k-strophanthin-alpha in a competitive ELISA designed for a primary cardiac glycoside analyte (e.g., Digoxin).

Materials:

  • High-binding 96-well microtiter plates

  • Primary cardiac glycoside-BSA conjugate (for coating)

  • Monoclonal antibody specific to the primary cardiac glycoside

  • k-Strophanthin-alpha

  • Primary cardiac glycoside standard

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

Experimental Workflow:

Competitive ELISA Workflow Plate Coating 1. Coat plate with Analyte-BSA conjugate Washing_1 2. Wash Plate Coating->Washing_1 Blocking 3. Block with BSA Washing_1->Blocking Washing_2 4. Wash Blocking->Washing_2 Competition 5. Add mixture of Primary Ab + Standard or Cross-Reactant Washing_2->Competition Washing_3 6. Wash Competition->Washing_3 Secondary Ab 7. Add HRP-conjugated Secondary Antibody Washing_3->Secondary Ab Washing_4 8. Wash Secondary Ab->Washing_4 Substrate 9. Add TMB Substrate Washing_4->Substrate Stop & Read 10. Stop reaction & Read Absorbance at 450nm Substrate->Stop & Read Data Analysis 11. Calculate IC50 and % Cross-Reactivity Stop & Read->Data Analysis

Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the cardiac glycoside-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary cardiac glycoside standard and k-strophanthin-alpha in Assay Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the wash step as described in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the wash step, but increase to five washes.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the standard and k-strophanthin-alpha.

    • Determine the concentration of each that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of k-Strophanthin-alpha) x 100

Clinical and Research Implications

The potential for cross-reactivity of k-strophanthin-alpha in cardiac glycoside immunoassays has significant implications:

  • Therapeutic Drug Monitoring (TDM): In patients treated with digoxin, co-administration or exposure to substances containing k-strophanthin could theoretically lead to falsely elevated digoxin levels if an assay with significant cross-reactivity is used.[6] This could lead to inappropriate dose adjustments and potential toxicity. The use of highly specific monoclonal antibody-based assays is therefore critical in the clinical setting.

  • Natural Product Research: When screening plant extracts or other natural products for digoxin-like activity using immunoassays, it is crucial to be aware of potential cross-reactivity from compounds like k-strophanthin.[7] Positive results should be confirmed using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to avoid misidentification of the active compound.

  • Drug Discovery and Development: For researchers developing new cardiac glycoside-based therapeutics, understanding the cross-reactivity profile of their lead compounds in existing immunoassays is essential for developing appropriate analytical methods for preclinical and clinical studies.

Conclusion

As a Senior Application Scientist, I cannot overstate the importance of understanding the nuances of immunoassay specificity, particularly when working with structurally related compounds like cardiac glycosides. The cross-reactivity of k-strophanthin-alpha in these assays is generally low in modern, well-validated platforms. However, it is a parameter that must always be considered and, where necessary, experimentally verified. By employing rigorous analytical methods and a thorough understanding of the underlying principles of immunochemistry, researchers can ensure the accuracy and reliability of their data, paving the way for advancements in both clinical diagnostics and drug discovery.

References

  • Butler, V. P., Jr., & Tse-Eng, D. (1982). Immunoassay of digoxin and other cardiac glycosides. Methods in Enzymology, 84, 558–577.
  • Smith, T. W., Butler, V. P., Jr., & Haber, E. (1969). Characterization of antibodies of high affinity and specificity for the digitalis glycoside digoxin. Biochemistry, 9(2), 331-337.
  • Okazaki, M., Tanigawara, Y., Kita, T., Komada, F., & Okumura, K. (1997). Cross-reactivity of TDX and OPUS immunoassay systems for serum digoxin determination. Therapeutic Drug Monitoring, 19(6), 657–662.
  • Roche Diagnostics. (2021). Elecsys Digoxin Package Insert.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Valdes, R., Jr., Brown, B. A., & Graves, S. W. (1984). Variable cross-reactivity of digoxin metabolites in digoxin immunoassays.
  • BenchChem. (2025). An In-depth Technical Guide to the Pharmacodynamics of Strophanthin Glycosides.
  • Roche Diagnostics GmbH. (2016). 510(k) Substantial Equivalence Determination for Elecsys Digoxin Immunoassay. FDA.
  • Bio-Rad Laboratories. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Passarella, S., & Schiraldi, C. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (109), 53913.
  • Fletcher, J. I., & Ketas, T. J. (1994). Immunological detection of cardiac glycosides in plants. Australian Veterinary Journal, 71(8), 236–238.
  • Doepp, M. (2023). May Strophanthin be a valuable cardiac drug? American Journal of Medical and Clinical Research & Reviews, 2(9), 1-6.
  • Siemens Healthcare Diagnostics Inc. (2010). 510(k) Substantial Equivalence Determination for Dimension Vista® System LOCI Digoxin (DIGXN) Flex® reagent cartridge. FDA.
  • Wikipedia contributors. (2023, December 2). k-Strophanthidin. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Dzygun, T. V., & Efremov, R. G. (2021).
  • Valdes, R., Jr. (1985). Endogenous digoxin-like immunoreactive factors: impact on digoxin measurements and correlations with cardiac disease. Clinical Chemistry, 31(9), 1525–1532.
  • Agostoni, P. G., Doria, E., Berti, M., & Guazzi, M. D. (1994). Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin. Clinical Cardiology, 17(10), 536–541.
  • Guazzi, M., Agostoni, P., Doria, E., & Berti, M. (1991). [Better efficacy of K-strophanthidin versus digoxin in subjects with dilated cardiomyopathy and chronic heart insufficiency]. Cardiologia, 36(12), 1011–1018.
  • Long, F., & Cai, T. (2013). Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR. Proceedings of the National Academy of Sciences, 110(14), 5462-5467.
  • Ward, G., Simpson, A., Boscato, L., & Hickman, P. E. (2017). The investigation of interferences in immunoassay. Clinical Biochemistry, 50(18), 1306-1311.
  • Patsnap. (2024, July 17). What is the mechanism of Strophanthin K? Synapse.
  • Radojevic, A., & Skerl, V. (2004). Cardiac glycosides. In Comprehensive Natural Products Chemistry (Vol. 6, pp. 49-96). Elsevier.
  • Lee, J. Y., & Lee, J. H. (2015). Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities.
  • Förster, W., & Deike, H. H. (1963). [EFFECT OF DIGITOXIN AND K-STROPHANTHIN INFUSION WITHOUT AND WITH CACL2 ON THE RELATIVE CA45 UPTAKE BY THE HEART]. Acta Biologica et Medica Germanica, 11, 842–848.

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Safety Operating Guide

Mechanistic Context: Why Extreme Precautions are Non-Negotiable

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for k-Strophanthin-alpha (Cymarin)

As a Senior Application Scientist, I have designed this protocol to bridge the gap between basic regulatory safety data sheets and practical, bench-level execution. Handling k-Strophanthin-alpha (Cymarin) requires more than just wearing gloves; it demands a comprehensive understanding of the molecule's physical behavior and biological mechanism to build a self-validating safety system.

k-Strophanthin-alpha is a highly potent steroidal cardiac glycoside. Its primary mechanism of action is the specific, high-affinity inhibition of the Na+/K+-ATPase pump in myocardial cells[1]. By binding to the E2 conformation of this enzyme, it disrupts ionic gradients, leading to an accumulation of intracellular sodium. This gradient shift forces the sodium-calcium exchanger (NCX) to operate in reverse, resulting in a massive influx of calcium[1]. While this positive inotropic effect is historically relevant for heart failure research, accidental exposure to pure laboratory-grade powder causes catastrophic intracellular calcium overload, leading to fatal cardiac arrhythmias.

ToxicityMechanism KSA k-Strophanthin-alpha (Cymarin) NKA Na+/K+ ATPase Inhibition KSA->NKA Binds E2 conformation Na Elevated Intracellular Na+ Concentration NKA->Na Blocks ion transport NCX NCX Reversal (Na+/Ca2+ Exchanger) Na->NCX Gradient shift Ca Intracellular Ca2+ Overload NCX->Ca Ca2+ influx Tox Cardiac Arrhythmia & Cellular Toxicity Ca->Tox Contractile dysfunction

Caption: Mechanism of k-Strophanthin-alpha toxicity via Na+/K+-ATPase inhibition and calcium overload.

Quantitative Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must quantify the risk. The compound is classified under the most severe acute toxicity categories for both oral and inhalation routes[2].

Table 1: Hazard Classification and Physicochemical Properties

Hazard Category / PropertyRegulatory Classification / ValueOperational Implication
Acute Toxicity (Oral) Category 1 (H300)[2]Fatal if swallowed. Absolute prohibition of mouth-pipetting or eating/drinking in the vicinity.
Acute Toxicity (Inhalation) Category 1 (H330)[2]Fatal if inhaled. Requires strict containment of aerosolized dust.
Target Organ Toxicity STOT RE 2 (H373)[2]Prolonged or repeated exposure causes cumulative cardiac damage.
Physical State White-beige powder[3]High risk of static cling and invisible aerosolization during weighing.

Core Personal Protective Equipment (PPE) Matrix

Our PPE strategy relies on redundancy and material compatibility. Every layer must serve a specific, scientifically grounded purpose.

Table 2: Validated PPE Specifications

PPE ComponentMaterial SpecificationCausality & Scientific Justification
Primary (Inner) Gloves Nitrile (>0.11 mm)Provides essential tactile feedback for operating microbalances while serving as a baseline dermal barrier.
Secondary (Outer) Gloves Neoprene or Heavy Nitrile (>0.4 mm)Offers >480 min breakthrough time. Allows for safe, immediate doffing if powder spills, keeping the inner glove uncontaminated.
Respiratory Protection PAPR with HEPA filter OR Full-Face P3 Respiratork-Strophanthin-alpha dust is highly mobile[2]. A full-face system protects mucous membranes (eyes/nose) simultaneously from fatal inhalation.
Body Protection Anti-static Tyvek Coverall (ISO Class 5)Standard cotton lab coats accumulate static charge, attracting toxic dust. Anti-static Tyvek repels particulates and is fully disposable.

Operational Workflows: Handling and Dissolution

Do not merely follow these steps; understand the self-validating nature of the workflow. Each step is designed to contain the hazard before moving to the next.

Workflow Prep 1. Preparation Don Level A/B PPE Verify Fume Hood Weigh 2. Weighing Anti-static tools Microbalance Prep->Weigh Dissolve 3. Dissolution Add solvent Seal container Weigh->Dissolve Decon 4. Decontamination Alkaline wipe Dispose PPE Dissolve->Decon

Caption: Operational workflow for the safe handling, weighing, and dissolution of k-Strophanthin-alpha.

Step-by-Step Methodology: Powder Handling and Stock Solution Preparation

  • Environmental Setup:

    • Conduct all work inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Ensure the system is externally exhausted.

    • Validation: Check the magnehelic gauge to confirm negative pressure before opening the chemical container.

  • Anti-Static Weighing Protocol:

    • Use an anti-static ionizer gun or bar inside the BSC. Causality: Static electricity causes fine powders to repel from spatulas, creating an invisible, highly toxic aerosol cloud.

    • Place a pre-weighed, sealable glass vial on the microbalance. Tare the balance.

    • Using a grounded micro-spatula, transfer the desired mass of k-Strophanthin-alpha.

    • Self-Validating Step: Cap the vial tightly before removing it from the balance enclosure. This ensures no loose powder is transported across the BSC workspace.

  • In-Situ Dissolution:

    • Do not transport dry powder. Inject the primary solvent (e.g., DMSO or dilute ethanol) directly through the vial's septum using a syringe, or carefully uncap within the deepest part of the BSC[1].

    • Vortex gently. If sonication is required, ensure the vial is hermetically sealed to prevent aerosolization via cavitation.

  • Targeted Decontamination:

    • Causality: Forced degradation studies demonstrate that in basic conditions, the unsaturated 17beta-lactone ring of strophanthin glycosides undergoes hydrolysis to form inactive gamma-hydroxy acids[3].

    • Wipe down the balance, spatulas, and BSC surfaces with an alkaline solution (e.g., 1N NaOH or alkaline bleach), followed by 70% ethanol, and finally distilled water.

Waste Management and Disposal Plan

Improper disposal of cardiac glycosides poses severe environmental and downstream personnel risks.

  • Solid Waste Segregation: All contaminated PPE (outer gloves, Tyvek suits, weigh boats) must be placed in a rigid, puncture-resistant hazardous waste drum inside the BSC before sealing. Treat all contaminated packaging in the same way as the substance itself[2].

  • Liquid Waste: Collect all solvent washings and expired stock solutions in a dedicated, chemically compatible carboy. Do not mix with acidic waste streams, as acidic conditions yield different degradation products (e.g., k-strophanthidin) which retain toxicity[3].

  • Final Disposal: Coordinate with a licensed hazardous waste contractor for high-temperature incineration, which is the only authorized method for the complete destruction of this molecule[2].

References[1] Benchchem. "Strophanthin | 11005-63-3". Available at: Benchchem Product Data[2] Chemos GmbH & Co. KG. "Safety Data Sheet: Cymarin". Available at: Chemos SDS[3] BioCrick. "k-Strophanthoside | CAS:33279-57-1". Available at: BioCrick Datasheet

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.